Ganoderic acid
Description
Significance in Biomedical Research
Ganoderic acids have garnered substantial attention from researchers in medicine and healthcare due to their diverse and potent biological activities. nih.govnih.gov The structural diversity of these compounds, with over 100 different GAs isolated to date, contributes to their wide range of pharmacological profiles. nih.gov Research has demonstrated that ganoderic acids possess a multitude of effects, including anti-cancer, anti-inflammatory, hepatoprotective, and antimicrobial properties. nih.govscirp.org The significant medicinal value and potential for developing new therapeutic agents from these natural compounds underscore their importance in biomedical research. nih.govmagtechjournal.com Ganoderic acid A, in particular, is the most extensively studied of these compounds. nih.gov
Overview of Triterpenoid (B12794562) Class within Ganoderma Species
Ganoderic acids belong to the triterpenoid class of natural products, specifically lanostane-type triterpenoids derived from the precursor lanosterol (B1674476). wikipedia.orgnih.gov Triterpenoids are a large and diverse group of secondary metabolites synthesized in plants and fungi. scielo.br In Ganoderma species, these compounds are major chemical constituents found in the fruiting bodies, mycelia, and spores. nih.govencyclopedia.pub The biosynthesis of these triterpenoids occurs through the mevalonate (B85504) (MVA) pathway, starting from acetyl-coenzyme A. nih.govencyclopedia.pub The tetracyclic ring system of these lanostane-type triterpenoids is crucial for their biological activities. nih.gov Several types of triterpenoids have been isolated from Ganoderma, including ganoderic acids, lucidenic acids, and ganodermanontriol, among others. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,6R)-6-[(7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,23,32,35H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21?,23+,28+,29-,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOKDAQBNHPJFD-PMVVSAHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of Ganoderic Acids
Mevalonate (B85504) Pathway Precursors and Early Stage Reactions
The synthesis of ganoderic acids is initiated via the mevalonate (MVA) pathway. nih.gov This essential metabolic route begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov This intermediate is then reduced to mevalonate (MVA) by the enzyme HMG-CoA reductase (HMGR). nih.govresearchgate.net
Following its formation, mevalonate undergoes a series of phosphorylation and decarboxylation reactions. Mevalonate is first phosphorylated to mevalonate-5-phosphate, which is then further phosphorylated to create mevalonate-5-pyrophosphate. wikipedia.org The subsequent decarboxylation of mevalonate-5-pyrophosphate yields the five-carbon isoprenoid precursor, isopentenyl pyrophosphate (IPP). nih.govwikipedia.org IPP is then isomerized to its electrophilic isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov The head-to-tail condensation of two IPP molecules with one DMAPP molecule, catalyzed by farnesyl diphosphate (B83284) synthase (FPS), produces the 15-carbon intermediate, farnesyl diphosphate (FPP). nih.govnih.gov FPP serves as a critical branch-point intermediate, being the direct precursor for the synthesis of sesquiterpenoids and the substrate for the first committed step in triterpenoid (B12794562) synthesis. nih.govresearchgate.net
Key Enzymatic Steps and Corresponding Gene Expression in Triterpenoid Biosynthesis
The conversion of FPP to lanosterol (B1674476) marks the entry point into triterpenoid synthesis. This part of the pathway involves several key enzymes whose gene expression levels are closely correlated with the accumulation of ganoderic acids. nih.gov
3-Hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) is a crucial rate-limiting enzyme in the MVA pathway. nih.govnih.gov It catalyzes the reduction of HMG-CoA to mevalonate. researchgate.net The gene encoding HMGR in Ganoderma lucidum has been isolated and characterized; the full-length cDNA contains an open reading frame of 3,681 base pairs, encoding a polypeptide of 1,226 amino acids. nih.govoup.com Studies have shown that the expression level of the HMGR gene is highest in the primordia stage of the mushroom's development. nih.govoup.com
Genetic engineering studies have underscored the pivotal role of HMGR in GA biosynthesis. The constitutive overexpression of a truncated HMGR gene in G. lucidum led to an approximately 2-fold increase in the total ganoderic acid content. nih.govnih.govasm.org This overexpression also resulted in the increased accumulation of key pathway intermediates, squalene (B77637) and lanosterol, and the upregulation of downstream genes, including farnesyl pyrophosphate synthase, squalene synthase, and lanosterol synthase. nih.govnih.gov
Farnesyl diphosphate synthase (FPS) is a key enzyme that catalyzes the condensation of two IPP molecules with one DMAPP molecule to generate farnesyl diphosphate (FPP), the direct precursor for sesquiterpenoid and triterpenoid synthesis. nih.govresearchgate.net Overexpression of the homologous FPS gene in G. lucidum has been shown to be an effective strategy for improving GA production. researchgate.netnih.gov This genetic modification not only enhances the final GA yield but also upregulates the transcription levels of subsequent enzymes in the pathway, such as squalene synthase (SQS) and lanosterol synthase (LS). researchgate.net For instance, one study found that FPS overexpression led to a 2.28-fold increase in SQS transcription and a 1.73-fold increase in LS transcription. researchgate.net
Lanosterol synthase (LS), also known as 2,3-oxidosqualene (B107256) cyclase (OSC), is responsible for one of the most complex cyclization reactions in biology. frontiersin.orgresearchgate.net It catalyzes the cyclization of 2,3-oxidosqualene (formed from squalene by squalene epoxidase) into lanosterol, the foundational tetracyclic skeleton of all ganoderic acids. frontiersin.orgresearchgate.net The cDNA encoding LS from G. lucidum has been cloned and found to contain an open reading frame of 2,181 base pairs, which encodes a protein of 726 amino acids. nih.govoup.comtandfonline.com
The expression of the LS gene shows a positive correlation with the changes in triterpene content during the development of G. lucidum. nih.govoup.com Overexpression of the homologous LS gene in G. lingzhi resulted in significant increases in the content of various individual ganoderic acids and a 2.3-fold higher accumulation of lanosterol compared to wild-type strains. nih.gov
| Overexpressed Gene | Product Measured | Fold Increase vs. Control/Wild-Type | Reference |
|---|---|---|---|
| HMGR (truncated) | Total Ganoderic Acids | ~2.0 | nih.govnih.gov |
| HMGR (truncated) | Squalene | ~6.7 | nih.gov |
| LS | Lanosterol | 2.3 | nih.gov |
| LS | This compound T (GA-T) | 3.2 | nih.gov |
| LS | This compound S (GA-S) | 4.8 | nih.gov |
| LS | This compound O (GA-O) | 6.1 | nih.gov |
Post-Lanosterol Conversion Pathways: Oxidation, Reduction, and Acylation Reactions
While the biosynthetic pathway to lanosterol is well-characterized, the subsequent steps that convert lanosterol into the vast array of over 150 identified ganoderic acids are less understood. nih.govfrontiersin.orgnih.gov These downstream modifications involve a complex series of oxidation, reduction, and acylation reactions that create the chemical diversity observed in the GA family. frontiersin.orgasm.org
Regulatory Mechanisms of this compound Biosynthesis
The biosynthesis of ganoderic acids (GAs) in Ganoderma species is a complex process governed by a sophisticated network of regulatory mechanisms. These control systems operate at multiple levels, from the transcription of biosynthetic genes to the modulation of metabolic pathways by external stimuli. Understanding these regulatory circuits is crucial for optimizing the production of these valuable secondary metabolites. The regulation involves intricate genetic controls and the influence of various elicitors that can significantly enhance GA yields. nih.govproquest.com
Genetic Regulation and Transcriptional Control (e.g., LaeA)
The production of ganoderic acids is tightly controlled at the genetic level, involving a hierarchy of regulatory proteins that activate or repress the expression of key biosynthetic genes. A prominent example of a global regulator is the methyltransferase LaeA. frontiersin.orgnih.gov
Identified in the basidiomycete Ganoderma lingzhi, the LaeA protein acts as a positive regulator of GA biosynthesis. frontiersin.orgnih.govresearchgate.net Studies have demonstrated that the targeted deletion of the laeA gene leads to a significant reduction in the concentration of ganoderic acids. frontiersin.orgnih.govresearchgate.netresearchgate.net Quantitative real-time PCR (qRT-PCR) analysis has further revealed that the transcription levels of essential genes in the GA biosynthetic pathway, such as squalene synthase (SQS) and lanosterol synthase (LS), are drastically lower in strains where laeA has been deleted. frontiersin.org Conversely, the overexpression of laeA results in an increased concentration of GAs, confirming its essential role in positively regulating the metabolic pathway. frontiersin.orgnih.gov The deletion of laeA also leads to a decreased accumulation of key intermediates like squalene and lanosterol. frontiersin.org
Beyond LaeA, other transcription factors are also implicated in the regulation of GA biosynthesis. These include AreA, PacC, and MADS1, which contribute to the complex regulatory system governing the production of these secondary metabolites in Ganoderma. frontiersin.org For instance, silencing the PacC gene has been shown to result in an intracellular burst of reactive oxygen species, which in turn increases the levels of GA biosynthesis. oup.comnih.gov
| Gene/Regulator | Function | Effect on this compound (GA) Biosynthesis | Organism |
| LaeA | Methyltransferase, global regulator of secondary metabolism | Positive regulator; deletion reduces GA production, overexpression increases GA production. frontiersin.orgnih.gov | Ganoderma lingzhi |
| PacC | pH-responsive transcription factor | Negative regulator; silencing increases intracellular ROS and enhances GA production. oup.comnih.gov | Ganoderma lucidum |
| AreA | Nitrogen metabolism regulator | Involved in regulating GA biosynthesis. frontiersin.org | Ganoderma spp. |
| MADS1 | MADS-box transcription factor | Involved in regulating GA biosynthesis. frontiersin.org | Ganoderma spp. |
Elicitor-Induced Biosynthesis Modulation
The production of ganoderic acids can be significantly enhanced through the application of elicitors, which are compounds that trigger a defense or stress response in the fungus, often leading to an upregulation of secondary metabolite biosynthesis. sbmu.ac.irnih.gov This strategy is widely explored to improve GA yields in submerged cultures of Ganoderma lucidum. Elicitors can range from signaling molecules to metal ions and fungal extracts. researchgate.netresearchgate.net
Reactive oxygen species (ROS) act as crucial signaling molecules in Ganoderma lucidum, linking environmental stress to the induction of this compound biosynthesis. nih.gov The controlled accumulation of intracellular ROS can trigger a cascade of events that upregulates the GA biosynthetic pathway. oup.comnih.gov
Several chemical agents are known to induce ROS production and subsequently enhance GA synthesis. Salicylic (B10762653) acid (SA) has been found to increase GA biosynthesis by inducing ROS production, with mitochondria identified as a key source of this SA-induced ROS. nih.gov Specifically, SA appears to inhibit the mitochondrial complex III, leading to ROS overproduction and subsequent GA accumulation. nih.gov Similarly, the phytohormone methyl jasmonate (MeJA) enhances GA accumulation by increasing intracellular ROS levels, which are primarily generated by a membrane-bound NADPH oxidase. oup.com
Furthermore, research has shown that silencing certain genes, such as PacC or the alternative oxidase (AOX) gene, can lead to an increase in intracellular ROS levels, which in turn promotes the biosynthesis of ganoderic acids. oup.comnih.govmdpi.com The elimination of this induced ROS accumulation with antioxidants like N-acetyl-cysteine (NAC) and vitamin C can reverse the enhancement of GA production, confirming the direct role of ROS in this regulatory process. oup.comnih.gov
| Elicitor/Condition | Mechanism of Action | Effect on GA Production |
| Salicylic Acid (SA) | Induces ROS production by inhibiting mitochondrial complex III. nih.gov | Increases GA biosynthesis. nih.gov |
| Methyl Jasmonate (MeJA) | Increases intracellular ROS, mainly produced by membrane NADPH oxidase. oup.com | Enhances GA accumulation. oup.com |
| Aspirin (B1665792) | Induces cell apoptosis and ROS accumulation. nih.gov | Increases total GA production. nih.gov |
| Silencing of PacC gene | Results in an intracellular ROS burst. oup.comnih.gov | Increases GA biosynthesis levels. oup.comnih.gov |
| Decreased AOX gene expression | Increases intracellular ROS levels. mdpi.com | Promotes GA accumulation. mdpi.com |
Metal ions play a significant role in fungal physiology and metabolism, including the biosynthesis of secondary metabolites like ganoderic acids. researchgate.netajol.info Calcium (Ca2+) is a key second messenger in signal transduction pathways that regulate GA production.
Studies have shown a crosstalk between calcium and ROS signaling in regulating GA biosynthesis under copper (Cu2+) stress. asm.org Treatment with Cu2+ increases the intracellular levels of both ROS and Ca2+, leading to an enhanced GA content. asm.org The addition of other metal ions has also been found to stimulate GA production. For instance, supplementing the culture medium with manganese (Mn2+) can lead to a more than two-fold improvement in total GA production. researchgate.net The proposed mechanism is that Mn2+ enhances cytosolic Ca2+ levels, which then activates the calcineurin signaling pathway to upregulate GA biosynthetic genes. researchgate.net Similarly, sodium (Na+) supplementation, such as with sodium acetate (B1210297), can induce GA biosynthesis by triggering an exchange of Na+/Ca2+, which activates calcineurin signaling. nih.gov
| Metal Ion | Concentration/Condition | Effect on this compound (GA) Production | Proposed Mechanism |
| Copper (Cu2+) | Stress condition | Increased GA content. asm.org | Induces intracellular Ca2+ and ROS levels. asm.org |
| Manganese (Mn2+) | 10 mM | 2.2-fold improvement in total GAs. researchgate.net | Enhances cytosolic Ca2+ to induce the calcineurin signal pathway. researchgate.net |
| Calcium (Ca2+) | Not specified | Induces GA biosynthesis. researchgate.net | Acts as a second messenger in the calcineurin signaling pathway. researchgate.net |
| Sodium (Na+) | 4 mM (as sodium acetate) | 28.63% increase in GA content. nih.gov | Induces Ca2+ influx via Na+/Ca2+ exchange, activating calcineurin signaling. nih.gov |
Phytohormones, traditionally known for their roles in plant growth and development, can also act as potent elicitors of secondary metabolism in fungi. In Ganoderma lucidum, certain phytohormones have been successfully used to stimulate the production of ganoderic acids.
Methyl jasmonate (MeJA), a well-known plant signaling molecule, is a prominent elicitor for GA biosynthesis. sbmu.ac.irresearchgate.net The application of MeJA to G. lucidum cultures enhances the accumulation of GAs by increasing intracellular levels of reactive oxygen species (ROS). oup.com This MeJA-induced ROS production is a key signaling step that triggers the upregulation of the GA biosynthetic pathway. bohrium.comnih.gov Studies have shown that the synergistic effect of MeJA and aspirin can lead to even higher GA yields. sbmu.ac.irresearchgate.net For example, optimal concentrations of 250 µM MeJA and 4.4 mM aspirin resulted in a significant increase in GA production, which correlated with an upregulation of key biosynthetic genes like 3-hydroxy-3-methylglutaryl coenzyme A reductase (hmgr) and squalene synthase (sqs). researchgate.net
Salicylic acid (SA), another important phytohormone, also induces GA biosynthesis by increasing ROS production. nih.gov
Nitric oxide (NO) is a versatile signaling molecule that plays a complex and sometimes dual role in the regulation of this compound biosynthesis in Ganoderma lucidum. bohrium.comnih.govdntb.gov.ua Its effect appears to be context-dependent, particularly in relation to other stress signals like heat or chemical elicitors.
Under heat stress conditions, NO has been reported to decrease the accumulation of ganoderic acids. nih.govdntb.gov.ua This inhibitory effect is achieved by reducing the production of mitochondrial reactive oxygen species (mitROS). nih.gov NO accomplishes this by inhibiting the activity of aconitase through S-nitrosylation, thereby dampening a key source of stress-induced ROS that would otherwise promote GA synthesis. nih.govdntb.gov.ua
In contrast, NO plays a crucial and positive role in the elicitor-induced biosynthesis of GAs. bohrium.comnih.gov When G. lucidum is treated with the elicitor methyl jasmonate (MeJA), an increase in intracellular NO levels is observed. bohrium.comnih.gov This increase in NO is essential for the MeJA-induced upregulation of GA biosynthesis; if NO is depleted, the stimulatory effect of MeJA is abolished. bohrium.com This indicates that MeJA-regulated GA synthesis occurs via an NO signaling pathway. bohrium.comnih.gov Further research has revealed that this NO is generated by nitrate (B79036) reductase (NR), highlighting a signaling crosstalk between NO, ROS, and MeJA in the regulation of this important secondary metabolic pathway. bohrium.comnih.gov
Biotechnological Approaches for Enhanced this compound Production
The significant pharmacological potential of ganoderic acids (GAs), coupled with their low yield from natural or cultivated Ganoderma lucidum, has driven the development of biotechnological strategies to enhance their production. nih.govnih.gov Submerged fermentation is considered a promising and efficient method for producing GAs and other bioactive compounds from G. lucidum as it allows for faster production and greater control over environmental parameters compared to the lengthy cultivation of fruiting bodies. nih.govftb.com.hr Research efforts have concentrated on two primary areas: the genetic manipulation of the fungus to increase biosynthetic flux and the optimization of fermentation conditions to maximize yields. nih.govproquest.com
Metabolic Engineering Strategies
Metabolic engineering offers a powerful and targeted approach to increase the production of ganoderic acids by manipulating the genetic framework of Ganoderma lucidum. nih.govnih.gov These strategies focus on modifying key points in the GA biosynthetic pathway to overcome rate-limiting steps and channel metabolic precursors toward the desired end products.
A primary strategy involves the overexpression of genes encoding crucial enzymes in the triterpenoid synthesis pathway. nih.gov One of the most studied targets is the gene for 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), which is a key rate-limiting enzyme in the mevalonate pathway that supplies the precursors for all isoprenoids, including ganoderic acids. nih.gov Researchers have successfully developed homologous transformation systems for G. lucidum to overexpress a truncated version of the HMGR gene (tHMGR). nih.gov Engineered strains carrying the overexpressed tHMGR gene showed a significant increase in GA accumulation, with some studies reporting up to a two-fold increase in total this compound content compared to wild-type strains. nih.gov This enhancement is also linked to the increased accumulation of pathway intermediates like squalene and lanosterol and the upregulation of downstream genes such as those for farnesyl pyrophosphate synthase, squalene synthase, and lanosterol synthase. nih.gov
Another effective approach is the manipulation of transcription factors that regulate the expression of multiple genes within the biosynthetic pathway. nih.govnih.gov This method can lead to a more integrated and coordinated upregulation of the entire pathway compared to targeting a single gene. nih.gov For instance, the transcription factor GlbHLH5 has been identified as a positive regulator of triterpenoid biosynthesis in G. lucidum. nih.gov Overexpression of GlbHLH5 was shown to significantly increase the accumulation of ganoderic triterpenoids by activating the expression of key enzyme genes. nih.gov Conversely, silencing the GlbHLH5 gene led to a marked reduction in triterpenoid levels. nih.gov Similarly, the global regulator LaeA has been identified as a positive regulator of GA biosynthesis; its overexpression increased GA concentration, while its deletion drastically lowered the transcription of genes involved in the pathway. frontiersin.org
The co-expression of several biosynthetic genes simultaneously is another promising strategy to boost production. nih.gov The rationale is that enhancing a single step may simply shift the bottleneck to another point in the pathway. By upregulating multiple genes, a more balanced increase in metabolic flux can be achieved. nih.gov These genetic manipulation techniques, including gene knockout and advanced genome editing, hold significant potential for the targeted enhancement of specific, high-value ganoderic acids. nih.gov
Table 1: Examples of Metabolic Engineering Strategies for Enhanced this compound Production
| Genetic Target | Engineering Strategy | Organism | Key Finding | Reference(s) |
| tHMGR (truncated HMGR) | Homologous Overexpression | Ganoderma lucidum | Resulted in a 2-fold increase in total this compound content. | nih.gov |
| GlbHLH5 (Transcription Factor) | Homologous Overexpression | Ganoderma lucidum | Significantly increased accumulation of Ganoderma triterpenoids. | nih.gov |
| GlbHLH5 (Transcription Factor) | RNA Interference (Silencing) | Ganoderma lucidum | Significantly reduced triterpenoid accumulation and key enzyme gene expression. | nih.gov |
| LaeA (Global Regulator) | Constitutive Overexpression | Ganoderma lingzhi | Led to an increased concentration of ganoderic acids. | frontiersin.org |
| LaeA (Global Regulator) | Gene Deletion (Knockout) | Ganoderma lingzhi | Drastically lowered transcription levels of GA biosynthesis genes. | frontiersin.org |
Optimization of Cultivation Conditions and Substrate Influence
The biosynthesis and accumulation of ganoderic acids in Ganoderma lucidum are highly sensitive to environmental and nutritional factors. frontiersin.org Consequently, optimizing cultivation conditions through submerged or static liquid culture is a critical and widely applied strategy to enhance GA yields. nih.govnih.gov
Key parameters that have been extensively studied include carbon and nitrogen sources, pH, and aeration. nih.govresearchgate.net The concentration and type of carbon source are crucial; glucose is a commonly used substrate. Research has shown that a glucose concentration of 40 g/L resulted in a maximal yield of five specific GAs, totaling 568.58 mg/L. mdpi.com Nitrogen limitation has also been identified as an effective strategy to promote the production of GAs, which are secondary metabolites. researchgate.netresearchgate.net The initial pH of the culture medium significantly impacts both mycelial growth and GA production, with a pH of 6.5 often cited as optimal for maximizing GA content. frontiersin.org Furthermore, adequate air supply has been shown to significantly improve the accumulation of triterpenoids in static liquid cultures. nih.govresearchgate.net
The addition of elicitors or inducers to the culture medium is another effective technique. These molecules can trigger stress responses in the fungus, leading to an upregulation of secondary metabolite pathways, including this compound synthesis. scirp.org For example, the addition of salicylic acid has been shown to enhance the biosynthesis of total triterpenes. researchgate.net In some studies, nanoparticles such as titanium dioxide (TiO2) have been used as stressors to trigger a chemical defense response in the fungus, thereby stimulating GA production. frontiersin.org
The choice of primary cultivation substrate also has a profound impact on the final yield and profile of triterpenoids in the G. lucidum fruiting body. nih.govnih.gov The two main artificial cultivation methods are wood log cultivation (WGL) and substitute cultivation (SGL), which often uses substrates like sawdust, cottonseed hulls, or other agricultural residues. nih.govnih.govresearchgate.net Comparative studies using advanced analytical techniques have revealed that different substrates favor the production of different types of ganoderic acids. nih.govfrontiersin.org For instance, cultivation on substitute substrates tends to yield higher amounts of this compound A and this compound alpha. nih.govfrontiersin.org In contrast, traditional wood log cultivation has been found to produce higher levels of this compound E and this compound O. nih.govfrontiersin.org These findings highlight that the substrate not only affects the total triterpenoid content but also selectively influences the biosynthetic pathways leading to specific GA congeners. nih.gov
Table 2: Influence of Cultivation Conditions on this compound (GA) Production
| Parameter | Condition / Method | Effect on GA Production | Reference(s) |
| Carbon Source | 40 g/L glucose in a two-stage liquid culture | Maximal total yield of five GAs (GA-P, -Q, -T, -S, -R) reached 568.58 mg/L. | mdpi.com |
| pH | Initial medium pH of 6.5 | Achieved the highest GA production (17.06 mg/g DWB). | frontiersin.org |
| Cultivation Strategy | Two-stage liquid culture with optimized nitrogen, carbon, and air supply | Total yield of five triterpenoids reached 963 mg/L. | nih.govresearchgate.net |
| Elicitor | Addition of Salicylic Acid (SA) | Enhanced the biosynthesis of total triterpenes. | researchgate.net |
| Stressor | Addition of Titanium Dioxide (TiO2) nanoparticles | Stimulated GA production as part of a chemical defense response. | frontiersin.org |
Table 3: Comparative Abundance of Specific Ganoderic Acids by Cultivation Substrate
| Compound | Substitute Cultivation (SGL) | Wood Log Cultivation (WGL) | Reference(s) |
| This compound A | Significantly Higher Abundance | Lower Abundance | nih.govfrontiersin.org |
| This compound alpha | Significantly Higher Abundance | Lower Abundance | nih.govfrontiersin.org |
| This compound E | Lower Abundance | Significantly Higher Abundance | nih.govfrontiersin.org |
| This compound O | Lower Abundance | Significantly Higher Abundance | nih.govfrontiersin.org |
Isolation, Purification, and Analytical Methodologies for Ganoderic Acids
Extraction Techniques from Biological Matrices
The initial step in studying ganoderic acids involves their extraction from the fungal material, typically the fruiting bodies or mycelia of Ganoderma lucidum and other related species. The choice of extraction method is critical as it influences the yield and profile of the extracted compounds.
A common and effective method involves solvent extraction. Dried and powdered Ganoderma fruiting bodies are often extracted with organic solvents. Ethanol (B145695), particularly in aqueous solutions (e.g., 80% or 95% ethanol), is frequently used for this purpose. nih.govgoogle.commdpi.com The use of ethanol is advantageous due to its low toxicity and cost-effectiveness. google.com Anhydrous ethanol has also been employed, sometimes in conjunction with ultrasonic extraction to enhance efficiency. google.com
Other solvents, such as chloroform (B151607), have been utilized, often in a sequential extraction process. nih.govresearchgate.net For instance, a common procedure involves initial extraction with a polar solvent like ethanol, followed by partitioning with a less polar solvent like chloroform to separate the triterpenoid (B12794562) fraction. nih.gov Some methods also employ alkali extraction followed by acidification and subsequent extraction with a solvent like chloroform. google.com
More advanced extraction techniques have also been applied to improve efficiency and yield. Supercritical fluid extraction (SFE) using carbon dioxide is one such method that offers a green alternative to traditional solvent extraction. google.com Another novel approach involves the use of ionic liquids that can dissolve cellulose, facilitating the release of ganoderic acids from the fungal cell wall. researchgate.net
Following initial extraction, a preliminary purification step is often performed to obtain a crude triterpenoid extract. This is commonly achieved by creating an acidic ethyl acetate (B1210297) soluble material (AESM), which enriches the ganoderic acid content and removes highly polar substances that could interfere with subsequent chromatographic steps. jfda-online.com
Chromatographic Separation Methods
Due to the structural similarity among the numerous this compound congeners, their separation requires high-resolution chromatographic techniques. A multi-step chromatographic approach is typically necessary to isolate individual compounds.
Open column chromatography is a fundamental technique for the initial fractionation of the crude extract. Silica (B1680970) gel is a commonly used stationary phase. nih.govgoogle.com The extract is loaded onto the column and eluted with a gradient system of solvents, such as a chloroform/acetone gradient, to separate compounds based on their polarity. nih.gov
Another widely used stationary phase for further purification is reversed-phase C18 material. nih.gov This is often used as a secondary column chromatography step after initial separation on silica gel. Elution is typically carried out with a water/methanol (B129727) gradient. nih.gov Gel filtration chromatography, using materials like Sephadex LH-20, is also employed for purification, often with methanol as the eluent. google.com
High-speed counter-current chromatography (HSCCC) has emerged as an efficient preparative separation technique. This liquid-liquid partition chromatography method avoids solid stationary phases, reducing the risk of irreversible adsorption of the sample. It has been successfully used for the purification of ganoderic acids like this compound S and T using a two-phase solvent system such as n-hexane-ethyl acetate-methanol-water. nih.gov
High-performance liquid chromatography (HPLC) is the cornerstone for the analytical determination and quantification of ganoderic acids. Reversed-phase HPLC (RP-HPLC) is the most common mode of separation.
The stationary phase of choice is typically a C18 column. nih.govjfda-online.comnih.govcabidigitallibrary.org A variety of column dimensions and particle sizes are used depending on the specific application, from analytical (e.g., 4.6 mm I.D.) to preparative scales. nih.govjfda-online.com
The mobile phase usually consists of a mixture of an organic solvent and an acidified aqueous solution. Acetonitrile (B52724) and methanol are the most common organic modifiers. nih.govjfda-online.comcabidigitallibrary.orgepa.gov The aqueous phase is often acidified with acetic acid or formic acid to ensure the ganoderic acids are in their protonated form, leading to better peak shape and retention. nih.govjfda-online.combenthamdirect.com Gradient elution, where the proportion of the organic solvent is increased over time, is typically required to resolve the complex mixture of ganoderic acids. nih.govjfda-online.commdpi.com
Detection is most commonly performed using an ultraviolet (UV) or a photodiode array (PDA) detector. nih.govepa.gov Ganoderic acids exhibit a characteristic UV absorbance at approximately 252 nm, which is often the wavelength used for detection and quantification. nih.govjfda-online.com More advanced detection methods, such as mass spectrometry (MS), are often coupled with HPLC (LC-MS) for more definitive identification of the compounds. nih.govbenthamdirect.com Ultra-high performance liquid chromatography (UPLC), which uses smaller particle size columns, has also been employed to achieve faster and more efficient separations. benthamdirect.com
Table 1: Examples of HPLC Conditions for this compound Analysis
| Compound(s) | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Ganoderic acids A, B, C, D, E, C5, C6, G, and Ganoderenic acid D | C18 reverse-phase | Gradient of acetonitrile and 2% acetic acid | 252 nm | jfda-online.com |
| Ganoderic acids | Phenomenex Luna C-18 | Step gradient of CH3CN/0.1% aqueous CH3COOH | 252 nm (PDA) | nih.gov |
| Ganoderic acids T and S | Not specified | Ethanol and acetic acid | Not specified | mdpi.com |
| Ganoderic acids A and B | Agilent Zorbax C18 | Gradient of acetonitrile and 0.1% acetic acid | 254 nm | nih.gov |
| This compound A | ZORBAX SB-C18 | 1.0% acetate buffer and methanol (40%:60%) | 254 nm | google.comcabidigitallibrary.org |
| 14 Triterpenes | Not specified | Not specified | 256 nm and 243 nm | nih.gov |
For the isolation of individual this compound congeners in sufficient quantities for structural elucidation and biological testing, semi-preparative HPLC is the method of choice. jfda-online.comepa.gov This technique utilizes columns with a larger internal diameter (e.g., 25 mm) compared to analytical columns, allowing for the injection of larger sample volumes. jfda-online.com
The principles of separation are the same as in analytical HPLC, typically employing a C18 stationary phase and a mobile phase consisting of acetonitrile or methanol and acidified water. jfda-online.comepa.gov The conditions are often adapted from an optimized analytical method. epa.gov For example, a mobile phase of acetonitrile and 2% acetic acid has been used to isolate several ganoderic acids, including A, B, C, and D. jfda-online.com Fractions corresponding to specific peaks on the chromatogram are collected, and the solvent is evaporated to yield the purified compound. jfda-online.com In some cases, the collected fractions can form crystals directly from the solution without further purification steps. jfda-online.com
Spectroscopic Characterization and Identification Techniques
Once a this compound has been purified, its chemical structure must be unequivocally determined. This is accomplished through a combination of spectroscopic techniques. Mass spectrometry (MS) is used to determine the molecular weight and formula, while Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure. nih.govepa.gov
NMR spectroscopy is the most powerful tool for the structural elucidation of ganoderic acids. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the carbon skeleton and the placement of functional groups.
1D NMR experiments include ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy. The ¹H NMR spectrum provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. jfda-online.comtandfonline.com The ¹³C NMR spectrum reveals the number of carbon atoms and their types (methyl, methylene, methine, quaternary). tandfonline.comresearchgate.net Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often used to differentiate between CH, CH₂, and CH₃ groups. researchgate.netmdpi.com
2D NMR experiments are crucial for assembling the complete molecular structure. These include:
Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) couplings, helping to establish spin systems within the molecule. mdpi.com
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C). mdpi.com
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different fragments of the molecule. mdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are close in space, providing information about the stereochemistry of the molecule. mdpi.com
By combining the data from these various NMR experiments, the complete and unambiguous structure of a this compound can be determined. mdpi.commdpi.com
Table 2: Example ¹H NMR Data for Select Ganoderic Acids (in CDCl₃)
| Compound | Proton Assignment (δ in ppm) | Reference |
|---|---|---|
| This compound E | 0.88 (3H, s, H-18), 0.98 (3H, d, J = 6.4 Hz, H-21), 1.12 (3H, s, H-29), 1.14 (3H, s, H-28), 1.23 (3H, d, J = 7.2 Hz, H-27), 1.28 (3H, s, H-19), 1.64 (3H, s, H-30) | jfda-online.com |
| This compound C5 | 0.83 (3H, s, H-18), 1.12 (6H, s, H-28, 29), 1.14 (3H, d, J = 6.4 Hz, H-21), 1.23 (3H, d, J = 7.2 Hz, H-27), 1.43 (3H, s, H-19), 1.44 (3H, s, H-30) | jfda-online.com |
| This compound G | 0.80 (3H, s, H-18), 0.87 (3H, s, H-29), 1.03 (3H, s, H-28), 1.14 (3H, d, J = 6.8, H-21), 1.22 (3H, d, J = 7.2 Hz, H-27), 1.31 (3H, s, H-19), 1.44 (3H, s, H-30), 4.36 (1H, s, H-12), 4.77 (1H, dd, J = 8.8, 8.8 Hz, H-7) | jfda-online.com |
Mass Spectrometry (MS) and Tandem MS (MS/MS)
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of ganoderic acids by providing precise mass information and characteristic fragmentation patterns. When coupled with tandem mass spectrometry (MS/MS), it offers enhanced specificity and structural detail.
In positive ion mode, ganoderic acids frequently exhibit fragmentation through the loss of methyl (CH₃) groups and water (H₂O) molecules from the core structure. researchgate.net A particularly characteristic fragmentation involves the cleavage of the side chain at the C20-C22 or C22(23) position. researchgate.netnih.gov For instance, Atmospheric Pressure Chemical Ionization (APCI) mass spectra of many ganoderic acids show a prominent loss of 130 Da, which corresponds to the cleavage of the α,β-bond relative to the carbonyl group in the side chain. nih.gov However, this specific fragment is absent in compounds like ganoderenic acids B and D, which lack a carbonyl group at the C23 position, demonstrating the power of MS to differentiate structural features. nih.gov
In negative ion mode, the fragmentation behavior is markedly different, often characterized by the cleavage of the C and D rings of the triterpenoid skeleton. researchgate.net These fragmentation pathways are highly dependent on the compound's specific structure, including the positions of carbonyl and hydroxyl groups, providing a reliable means for isomer distinction. researchgate.net The systematic study of these fragmentation rules serves as a critical guide for identifying known ganoderic acids and characterizing their metabolites. researchgate.net
Tandem MS (MS/MS) further refines this analysis by selecting a specific precursor ion and inducing its fragmentation to produce product ions. This technique is often performed in Selective Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. ganoderma-market.comnih.govresearchgate.net This approach provides exceptional selectivity and sensitivity, allowing for the detection of specific ganoderic acids even in complex mixtures. For example, in one study, distinct collision energies were optimized for different ganoderic acids to achieve maximum sensitivity for each specific SRM transition. ganoderma-market.com
Table 1: Characteristic Mass Fragmentation Patterns of Ganoderic Acids
| Ionization Mode | Process | Fragment Description | Significance | Reference |
|---|---|---|---|---|
| Positive (e.g., APCI+, ESI+) | Side Chain Cleavage | Loss of 130 Da | Characteristic cleavage of the α,β bond from the C=O in the side chain. | nih.gov |
| Positive (e.g., ESI+) | Neutral Loss | Loss of H₂O and/or CH₃ | Common initial fragmentation from the triterpenoid core. | researchgate.net |
| Negative (e.g., ESI-) | Ring Cleavage | Fission of C and D rings | Characteristic feature for structural elucidation in negative mode. | researchgate.net |
| Tandem MS (MS/MS) | SRM/MRM Transition | Specific precursor ion → product ion | Used for highly selective and sensitive quantification of specific ganoderic acids. | ganoderma-market.comnih.govresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) Profiling
Liquid chromatography coupled with mass spectrometry (LC-MS) has become the premier method for the comprehensive profiling of ganoderic acids in Ganoderma extracts. researchgate.net This hyphenated technique leverages the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometric detection.
Researchers have developed numerous LC-MS methods to separate and identify the wide array of ganoderic acids present in a sample. nih.govresearchgate.net A common approach involves using a reversed-phase C18 column to separate the compounds based on their hydrophobicity. nih.govresearchgate.netbenthamdirect.com The mobile phase typically consists of a mixture of acetonitrile and water, often acidified with formic or acetic acid to improve peak shape and ionization efficiency. nih.govresearchgate.netbenthamdirect.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to resolve compounds with a wide range of polarities within a single analytical run. nih.govresearchgate.net
Different ionization sources can be used, with Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) being the most common. ganoderma-market.comresearchgate.net APCI has been reported to provide stable signals and lower baseline noise for certain ganoderic acids, while ESI is effective, particularly in negative ion mode, for others. ganoderma-market.comresearchgate.net Some advanced methods utilize polarity switching within a single run to detect different classes of ganoderic acids that ionize preferentially in either positive or negative mode. ganoderma-market.comnih.gov
By combining the retention time data from the HPLC with the mass spectra, researchers can tentatively or definitively identify dozens of triterpenoids in a single analysis. nih.gov For example, one study successfully identified 14 different ganoderic acids in an extract by comparing their HPLC retention times and mass fragmentation patterns with those of isolated reference standards. nih.gov Another study using ultra-high performance liquid chromatography (UPLC) coupled to tandem MS (UPLC-MS/MS) was able to identify 42 different triterpenoids. nih.gov
Table 2: Examples of LC-MS Methodologies for this compound Profiling
| LC System | LC Column | Mobile Phase | MS Detector | Key Findings | Reference |
|---|---|---|---|---|---|
| HPLC | Phenomenex Luna C18 (5 µm, 250 x 4.6 mm) | Step gradient of CH₃CN and 0.1% aqueous CH₃COOH | Ion Trap | Confirmed the identity of 14 major ganoderic acids in a G. lucidum extract. | nih.gov |
| UPLC | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) | Gradient of 0.1% formic acid in water and acetonitrile | Tandem MS (Triple Quadrupole) | Developed a rapid method to simultaneously determine 11 ganoderic acids for quality assessment. | researchgate.netbenthamdirect.com |
| HPLC | Agilent Zorbax XDB C18 (5 µm, 250 x 4.6 mm) | Isocratic mobile phase of acetonitrile, water, and formic acid (42:58:0.5, v/v/v) | Triple Quadrupole | Simultaneous analysis of five ganoderic acids (C₂, B, A, H, D) with polarity switching. | ganoderma-market.comnih.gov |
| HPLC | Not specified | Not specified | MSn | Detected 47 compounds, of which 42 were tentatively identified as triterpenoids. | nih.gov |
Quantitative Analysis Approaches
The quantification of ganoderic acids is essential for the quality control of Ganoderma products and for establishing structure-activity relationships. The primary analytical techniques for this purpose are based on high-performance liquid chromatography (HPLC) and ultraviolet-visible (UV-Vis) spectrophotometry. While UV-Vis methods are suitable for estimating the total triterpenoid content, HPLC-based methods provide the specificity required for quantifying individual ganoderic acids.
HPLC-UV and HPLC-MS/MS for Compound Quantification
High-performance liquid chromatography is the cornerstone of quantitative analysis for individual ganoderic acids. This is typically achieved by coupling HPLC with either an ultraviolet (UV) detector or a tandem mass spectrometer (MS/MS).
HPLC with UV Detection (HPLC-UV) is a widely used method for the quantification of major ganoderic acids. researchgate.netjfda-online.com The principle involves separating the compounds on a reversed-phase column (commonly C18) and measuring their absorbance at a specific wavelength where the compounds exhibit a strong response, typically around 252-254 nm. researchgate.netjfda-online.com For instance, a validated HPLC-UV method was developed to quantify this compound A (GAA) and this compound B (GAB) in various Ganoderma species, with detection at 254 nm. researchgate.net In that study, the amount of GAA was found to range from 827.50 to 2010.36 μg/g. researchgate.net These methods can achieve good linearity, precision, and accuracy when properly validated. jfda-online.comcabidigitallibrary.org However, a significant limitation of HPLC-UV is its potential lack of specificity, as different compounds that co-elute may absorb at the same wavelength, leading to erroneous results. researchgate.net
HPLC with Tandem Mass Spectrometry (HPLC-MS/MS) overcomes the specificity limitations of UV detection and offers vastly superior sensitivity. ganoderma-market.com This method uses a mass spectrometer to detect the ions of the target analyte, employing modes like Multiple Reaction Monitoring (MRM) for exceptional selectivity. researchgate.netbenthamdirect.com An HPLC-MS/MS method can accurately quantify compounds even at very low concentrations that are undetectable by HPLC-UV. ganoderma-market.com For example, a validated UPLC-MS/MS method for eleven ganoderic acids reported limits of quantification (LOQ) as low as 2.20–21.84 μg/kg. researchgate.netbenthamdirect.com Another study using LC-MS/MS reported LOQs of 20.0–40.0 ng/mL for five different ganoderic acids, enabling their accurate measurement in species where they are present in trace amounts. ganoderma-market.comnih.gov The high precision, accuracy, and low detection limits make HPLC-MS/MS the gold standard for the reliable quantification of ganoderic acids. nih.govresearchgate.net
Table 3: Comparison of Quantitative Methods for Ganoderic Acids
| Parameter | HPLC-UV | HPLC-MS/MS |
|---|---|---|
| Specificity | Moderate; susceptible to interference from co-eluting compounds. researchgate.net | Very High; based on specific mass-to-charge transitions (MRM/SRM). ganoderma-market.comresearchgate.net |
| Sensitivity | Lower; suitable for more abundant compounds (µg/g levels). researchgate.net | Very High; capable of detecting trace amounts (ng/mL or µg/kg levels). ganoderma-market.combenthamdirect.com |
| Analytes Quantified | Typically one or a few major ganoderic acids per run. researchgate.netcabidigitallibrary.org | Simultaneous quantification of multiple (5 to 11+) ganoderic acids. researchgate.netbenthamdirect.com |
| Example Detection Limit | Not typically reported in the same terms; quantification is in µg/g of material. researchgate.net | LOD: 3.0–25.0 ng/mL ganoderma-market.comnih.gov LOD: 0.66–6.55 µg/kg researchgate.netbenthamdirect.com |
| Primary Use | Routine quality control for major, well-separated triterpenoids. researchgate.net | Definitive quantification, pharmacokinetic studies, and analysis of low-concentration analytes. nih.govresearchgate.net |
Molecular Mechanisms and Biological Activities of Ganoderic Acids in Vitro and Preclinical Studies
Antineoplastic Activities
The anticancer effects of ganoderic acids are multifaceted, targeting various stages of tumor development and progression. Research has demonstrated their ability to directly induce cancer cell death, halt their growth, and prevent their spread, establishing them as promising candidates for further oncological investigation.
Mechanisms of Cell Cycle Modulation and Apoptosis Induction
Ganoderic acids exert significant influence over the cell cycle, a tightly regulated process that, when deregulated, is a fundamental characteristic of cancer. Several specific ganoderic acids have been shown to induce cell cycle arrest at different phases, thereby preventing cancer cell replication. For instance, Ganoderic acid A (GA-A) can arrest human hepatocellular carcinoma (HCC) cells in the G0/G1 phase. nih.govbohrium.com This arrest is associated with the downregulation of Cyclin D1 and the upregulation of the cyclin-dependent kinase inhibitor p21. nih.govbohrium.com Similarly, this compound Mf (GA-Mf) causes cell cycle arrest in the G1 phase in human cervical carcinoma HeLa cells, while its isomer, this compound S (GA-S), induces an S phase arrest in the same cell line. nih.govresearchgate.net this compound T (GA-T) has also been found to cause G1 phase arrest in lung cancer cells. psu.edu
Beyond halting the cell cycle, ganoderic acids are potent inducers of apoptosis, or programmed cell death, a crucial mechanism for eliminating malignant cells. The apoptotic process induced by these compounds often involves the mitochondrial (intrinsic) pathway. Treatment of HeLa cells with GA-Mf and GA-S leads to a decrease in the mitochondrial membrane potential, the release of cytochrome c into the cytosol, and subsequent activation of caspase-9 and caspase-3. nih.gov This is further supported by an observed increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio. nih.gov this compound DM (GA-DM) has also been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells by decreasing Bcl-2 protein expression while increasing the levels of Bax and cleaved caspase-3. nih.gov Similarly, GA-A treatment in HCC cells results in increased expression of cleaved caspase-3, a key executioner of apoptosis. nih.gov
| This compound | Cancer Cell Line | Effect on Cell Cycle | Key Apoptotic Mediators |
| This compound A (GA-A) | Hepatocellular Carcinoma (HepG2, SMMC7721) | G0/G1 Arrest | ↓Cyclin D1, ↑p21, ↑Cleaved Caspase-3 nih.govbohrium.com |
| This compound Mf (GA-Mf) | Cervical Carcinoma (HeLa) | G1 Arrest | ↓Mitochondrial membrane potential, ↑Cytochrome c release, ↑Caspase-9, ↑Caspase-3, ↑Bax/Bcl-2 ratio nih.gov |
| This compound S (GA-S) | Cervical Carcinoma (HeLa) | S Phase Arrest | ↓Mitochondrial membrane potential, ↑Cytochrome c release, ↑Caspase-9, ↑Caspase-3, ↑Bax/Bcl-2 ratio nih.gov |
| This compound T (GA-T) | Lung Cancer (95-D) | G1 Arrest | ↑p53, ↑Bax, ↑Caspase-3 psu.edu |
| This compound DM (GA-DM) | Non-Small Cell Lung Cancer (A549, NCI-H460) | Not specified | ↓Bcl-2, ↑Bax, ↑Cleaved Caspase-3, ↑Cleaved PARP nih.gov |
Inhibition of Cellular Proliferation and Invasion
A critical aspect of cancer progression is uncontrolled cellular proliferation and the ability of cancer cells to invade surrounding tissues and metastasize to distant organs. Ganoderic acids have demonstrated significant inhibitory effects on both of these processes across various cancer types.
This compound A (GA-A) has been shown to inhibit the proliferation of human hepatocellular carcinoma cells in a dose- and time-dependent manner. nih.govbohrium.com It also suppresses the growth and invasive behavior of highly invasive breast cancer cells (MDA-MB-231). ingentaconnect.com Similarly, this compound H (GA-H) was also effective in suppressing the growth and invasion of these breast cancer cells. ingentaconnect.com
This compound T (GA-T) effectively inhibits the proliferation of human colon carcinoma cells (HCT-116) and suppresses the migration of highly metastatic human lung cancer cells (95-D). nih.gov Its anti-invasive effects are linked to the downregulation of matrix metalloproteinases (MMPs), enzymes that are crucial for degrading the extracellular matrix, a key step in cancer cell invasion. nih.gov Specifically, GA-T has been shown to down-regulate MMP-2 and MMP-9 expression. nih.gov The anti-invasive properties of ganoderic acids are also mediated by the inhibition of urokinase-type plasminogen activator (uPA), another critical enzyme in tumor invasion. ingentaconnect.comnih.gov
| This compound | Cancer Cell Line | Effect on Proliferation | Effect on Invasion/Migration | Molecular Mechanisms |
| This compound A (GA-A) | Hepatocellular Carcinoma (HepG2, SMMC7721) | Inhibition nih.govbohrium.com | Inhibition of migration and invasion nih.govbohrium.com | Downregulation of Cyclin D1 nih.gov |
| Ganoderic acids A & H | Breast Cancer (MDA-MB-231) | Inhibition of proliferation and colony formation ingentaconnect.com | Inhibition of adhesion, migration, and invasion ingentaconnect.com | Downregulation of uPA secretion ingentaconnect.com |
| This compound T (GA-T) | Colon Carcinoma (HCT-116), Lung Cancer (95-D) | Inhibition nih.gov | Inhibition of migration and invasion nih.gov | Downregulation of MMP-2, MMP-9, and uPA expression nih.gov |
Modulation of Key Cellular Signaling Pathways
The antineoplastic activities of ganoderic acids are rooted in their ability to interfere with crucial intracellular signaling pathways that govern cell growth, survival, and inflammation. Key pathways targeted by these compounds include the p53, PI3K/AKT/mTOR, and NF-κB signaling cascades.
The tumor suppressor protein p53 is a central regulator of cell fate, initiating cell cycle arrest or apoptosis in response to cellular stress, such as DNA damage. Several ganoderic acids have been found to modulate the p53 pathway. This compound T (GA-T) treatment of lung cancer cells leads to the upregulation of p53 expression, suggesting that the DNA damage response may trigger p53 activation, leading to apoptosis. psu.edu Studies comparing cancer cells with and without functional p53 have indicated that p53 status can influence the efficacy of GA-T. nih.gov
Furthermore, this compound Me (GA-Me) has been shown to induce apoptosis in multidrug-resistant colon cancer cells through the upregulation of phosphorylated p53 and total p53. nih.gov More direct evidence comes from studies on a synthetic amide derivative of this compound A (compound A2), which was found to induce apoptosis by regulating the p53 signaling pathway. mdpi.comnih.gov This compound may act by binding to MDM2, a negative regulator of p53, thereby preventing p53 degradation and enhancing its tumor-suppressive functions. mdpi.comnih.gov
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer therapies. mdpi.com Ganoderic acids have been shown to effectively inhibit this pathway. This compound DM (GA-DM) induces autophagic apoptosis in non-small cell lung cancer cells by directly inactivating the PI3K/Akt/mTOR pathway. nih.govresearchgate.net Re-activation of this pathway by overexpressing Akt was able to reverse the pro-apoptotic and pro-autophagic effects of GA-DM. nih.gov
Similarly, this compound A (GA-A) has been found to inhibit the PI3K/AKT signaling pathway in human glioblastoma cells. mdpi.comnih.gov Treatment with GA-A resulted in reduced phosphorylation of key downstream effectors of the pathway, including AKT, mTOR, and p70S6K, which correlated with the inhibition of cell growth and migration, and the induction of apoptosis and autophagy. nih.gov
The transcription factor Nuclear Factor-kappa B (NF-κB) plays a pivotal role in inflammation, immunity, cell survival, and proliferation. Its constitutive activation in cancer cells promotes tumor growth and metastasis. Several ganoderic acids exert their antineoplastic effects by suppressing the NF-κB pathway. ingentaconnect.comnih.govnih.gov this compound Me (GA-Me) was found to inhibit the activity of NF-κB in breast cancer cells, which correlated with reduced proliferation, angiogenesis, and invasion. nih.gov
This compound T (GA-T) inhibits the nuclear translocation of NF-κB in cancer cells. nih.gov This prevents NF-κB from activating its target genes, leading to the down-regulated expression of proteins involved in invasion and inflammation, such as MMP-9, inducible nitric oxide synthase (iNOS), and urokinase-type plasminogen activator (uPA). nih.gov Studies on Ganoderic acids A and H have also shown that their ability to suppress breast cancer cell growth and invasion is mediated through the inhibition of NF-κB signaling. ingentaconnect.com
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in various diseases, including cancer. Ganoderic acids have been shown to modulate the MAPK pathway by targeting its key protein kinases.
In a preclinical model of renal fibrosis, a mixture of ganoderic acids significantly suppressed the phosphorylation of essential MAPK signaling proteins, including ERK, JNK, and p38, in obstructed kidneys. nih.gov This inhibitory effect on the phosphorylation of these kinases suggests that ganoderic acids can interfere with the signal transduction that leads to pathological conditions like fibrosis. nih.gov Further in vitro studies on human proximal tubular epithelial cells (HK-2) stimulated with TGF-β1 confirmed that ganoderic acids dose-dependently reduced the expression levels of phosphorylated Smad2/3 as well as phosphorylated ERK, JNK, and p38. nih.gov
Polysaccharides from Ganoderma lucidum have also been observed to decrease the phosphorylation of JNK, p38, and ERK in palmitic acid-induced IPEC-J2 cells, indicating that other compounds from this mushroom can also impact the MAPK pathway. nih.gov
JAK/STAT Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and the expression of genes involved in immunity, proliferation, differentiation, and apoptosis. Several studies have highlighted the ability of ganoderic acids to modulate this pathway.
This compound A has been demonstrated to inhibit the JAK/STAT3 signaling pathway. In human hepatoma HepG2 cells, it significantly suppressed both the constitutively activated and the IL-6-induced phosphorylation of STAT3. mdpi.com This inhibition of STAT3 phosphorylation was achieved through the suppression of the upstream kinases JAK1 and JAK2. mdpi.com Furthermore, this compound A has been shown to attenuate liver injury by down-regulating the intracellular JAK2-STAT3 signaling pathway in a mouse model of mushroom poisoning. nih.gov In another study, this compound A was found to modulate Treg cells to suppress Th17-induced JAK/STAT signaling pathways, thereby alleviating neuroinflammation in a mouse model. touro.edu
The table below summarizes the effects of this compound A on the JAK/STAT pathway components.
| Compound | Cell Line/Model | Target | Effect | Reference |
| This compound A | HepG2 cells | JAK1, JAK2, STAT3 | Suppression of phosphorylation | mdpi.com |
| This compound A | Mouse model of mushroom poisoning | JAK2-STAT3 pathway | Down-regulation | nih.gov |
| This compound A | D-galactose mouse model | JAK/STAT signaling | Suppression | touro.edu |
AP-1 and Other Transcription Factor Modulation
Activator protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. It plays a pivotal role in processes such as proliferation, differentiation, and apoptosis. Ganoderic acids have been shown to modulate the activity of AP-1 and other key transcription factors like NF-κB.
In studies using the highly invasive human breast cancer cell line MDA-MB-231, Ganoderic acids A and H were found to suppress the growth and invasive behavior of these cells by inhibiting the signaling of both AP-1 and NF-κB. researchgate.netnih.govresearchgate.netnih.gov This inhibition of AP-1 and NF-κB activity resulted in the down-regulation of the expression of Cdk4, a key cell cycle regulator, and the suppression of the secretion of urokinase-type plasminogen activator (uPA), an enzyme involved in metastasis. researchgate.netnih.govresearchgate.net The activity of these ganoderic acids is linked to the hydroxylation in position 7 and 15 for this compound A and position 3 for this compound H. researchgate.netnih.gov
Extracts of Ganoderma lucidum have also been shown to inhibit constitutively active AP-1 in prostate cancer cells, which in turn leads to a down-regulation in the secretion of key angiogenic factors. nih.gov
The following table details the modulation of transcription factors by specific ganoderic acids.
| Compound(s) | Cell Line | Transcription Factor(s) | Downstream Effect | Reference(s) |
| This compound A, this compound H | MDA-MB-231 | AP-1, NF-κB | Suppression of Cdk4 expression and uPA secretion | researchgate.netnih.govresearchgate.net |
| Ganoderma lucidum extract | PC-3 (Prostate Cancer) | AP-1 | Down-regulation of VEGF and TGF-β1 secretion | nih.gov |
Anti-Angiogenesis Mechanisms
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Ganoderic acids have demonstrated anti-angiogenic properties by interfering with the signaling pathways that promote this process.
This compound Me has been shown to down-regulate the expression of several NF-κB-regulated genes involved in angiogenesis, including vascular endothelial growth factor (VEGF), interleukin (IL)-6, and IL-8, in breast cancer cells. amegroups.cn This suggests that the anti-angiogenic effect of this particular this compound is mediated, at least in part, through the suppression of the NF-κB signaling pathway. amegroups.cn
Furthermore, extracts from Ganoderma lucidum have been found to suppress angiogenesis by inhibiting the secretion of VEGF and transforming growth factor-beta1 (TGF-β1) from prostate cancer cells. nih.gov This inhibition is attributed to the modulation of the MAPK and Akt signaling pathways, which leads to the inhibition of AP-1 activity. nih.gov Polysaccharides peptide from Ganoderma lucidum has also been shown to possess anti-angiogenic activity. scientific.net
Chemo-Sensitization Effects
A significant challenge in cancer therapy is the development of resistance to chemotherapeutic drugs. Ganoderic acids have shown potential in overcoming this resistance by sensitizing cancer cells to conventional chemotherapy.
This compound A has been reported to enhance the chemosensitivity of HepG2 cells to cisplatin. mdpi.com This effect is primarily mediated through the suppression of the JAK/STAT3 signaling pathway. mdpi.com By inhibiting this pathway, this compound A promotes cisplatin-induced cell death. mdpi.com
In another study, this compound R was found to restore the sensitivity of a multidrug-resistant (MDR) tumor cell line to doxorubicin. eurekalert.org The mechanism for this restoration of sensitivity involves the stimulation of drug accumulation within the cancer cells. eurekalert.org
Anti-inflammatory Mechanisms
Chronic inflammation is implicated in the pathogenesis of numerous diseases. Ganoderic acids possess anti-inflammatory properties, which are exerted through the regulation of key inflammatory mediators, including cytokines.
Ganoderic acids have been shown to modulate the production of a range of pro-inflammatory and anti-inflammatory cytokines.
TNF-α and IL-6: this compound C1 has been shown to inhibit the production of TNF-α in a macrophage cell line by reducing NF-κB signaling. This compound Me down-regulates the expression of IL-6 in breast cancer cells through the suppression of NF-κB activity. amegroups.cn
IL-4 and IL-5: this compound A has been found to exert an anti-asthmatic effect by decreasing the expression of IL-4 and IL-5 in a mouse model of bronchial asthma. nih.gov Similarly, this compound B has been shown to inhibit the production of IL-5 in peripheral blood mononuclear cells from asthma patients. nih.govresearchgate.net This suppression of IL-5 is associated with the inhibition of the transcription factor GATA3. researchgate.net
IL-10 and IFN-γ: In the same study on asthma patient cells, this compound B was found to significantly increase the levels of the anti-inflammatory cytokine IL-10 and the Th1 cytokine IFN-γ. researchgate.net This effect was associated with the induction of the transcription factors T-bet and Foxp3. researchgate.net
The immunomodulatory effects of different ganoderic acids on cytokine production are summarized in the table below.
| Compound | Cell/Animal Model | Cytokine(s) Affected | Effect | Reference(s) |
| This compound Me | Breast cancer cells | IL-6 | Down-regulation | amegroups.cn |
| This compound C1 | Macrophage cell line | TNF-α | Inhibition of production | |
| This compound A | Bronchial asthmatic mice | IL-4, IL-5 | Decreased expression | nih.gov |
| This compound B | Asthma patient PBMCs | IL-5 | Inhibition of production | nih.govresearchgate.net |
| This compound B | Asthma patient PBMCs | IL-10, IFN-γ | Increased levels | researchgate.net |
Modulation of Inflammatory Responses (e.g., Airway Neutrophilia)
Ganoderic acids have demonstrated significant potential in modulating inflammatory responses, particularly in the context of respiratory conditions characterized by neutrophilic inflammation. Neutrophil-predominant airway inflammation is often associated with severe and steroid-resistant asthma. nih.gov In preclinical studies, specific ganoderic acids have shown efficacy in mitigating this type of inflammation.
This compound C1 (GAC1), a triterpenoid (B12794562) isolated from Ganoderma lucidum, has been identified as a key active compound with marked anti-inflammatory properties. nih.govresearchgate.net In a murine model of steroid-resistant, neutrophil-dominant asthma, chronic treatment with GAC1 significantly reduced pulmonary inflammation and airway neutrophilia. nih.gov This effect was accompanied by a notable decrease in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-4 (IL-4), and Interleukin-5 (IL-5). nih.gov Interestingly, conventional treatment with dexamethasone (B1670325) reduced eosinophilic inflammation and levels of IL-4 and IL-5 but had no effect on neutrophilia or TNF-α production, highlighting the distinct mechanism of GAC1. nih.gov
The mechanism underlying GAC1's effect on neutrophilic inflammation appears to be linked to its interaction with TNF-α. Molecular docking studies predict a stable binding interaction between GAC1 and TNF-α, which is believed to inhibit its inflammatory activity. nih.gov Furthermore, GAC1 has been shown to decrease the expression of MUC5AC, a gene involved in mucus production, and reduce the generation of reactive oxygen species (ROS) in human airway epithelial cells. nih.gov
| Parameter | Effect of GAC1 Treatment | Associated Findings | Reference |
|---|---|---|---|
| Airway Neutrophilia | Significantly Reduced | Effective in a steroid-resistant murine asthma model. | nih.gov |
| Pulmonary Inflammation | Significantly Reduced | Chronic treatment showed marked reduction in overall inflammation. | nih.gov |
| Pro-inflammatory Cytokines (TNF-α, IL-4, IL-5) | Inhibited | Levels of key cytokines were significantly decreased. | nih.gov |
| MUC5AC Gene Expression | Decreased | Observed in H292 human airway epithelial cells. | nih.gov |
| Reactive Oxygen Species (ROS) | Decreased Production | Observed in H292 cells. | nih.gov |
Hepatoprotective Effects
Ganoderic acids are well-documented for their protective effects on the liver, a property attributed to their potent antioxidant and metabolic regulatory activities. nih.govtaylorfrancis.com These compounds have been studied extensively in models of liver injury, particularly those induced by alcohol, demonstrating their potential to mitigate damage through multiple pathways. mdpi.comnih.govresearchgate.net Studies show that supplementation with ganoderic acids can significantly inhibit the elevation of liver enzymes like aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), which are key indicators of liver damage. mdpi.comnih.govresearchgate.net
Protection Against Oxidative Stress-Induced Hepatic Damage
A primary mechanism of this compound-mediated hepatoprotection is the amelioration of oxidative stress. taylorfrancis.commdpi.com Excessive alcohol consumption, for instance, leads to significant oxidative stress in the liver. This compound interventions have been shown to counteract this effect by reducing the levels of harmful oxidative byproducts and bolstering the liver's natural antioxidant defenses. mdpi.comnih.gov
In preclinical models of alcoholic liver injury, treatment with this compound A (GAA) and other this compound-rich extracts significantly decreased hepatic levels of malondialdehyde (MDA), a marker of lipid peroxidation, and lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. mdpi.comnih.govresearchgate.net Concurrently, these interventions increased the activity of crucial antioxidant enzymes, including catalase (CAT), superoxide (B77818) dismutase (SOD), and enhanced the levels of glutathione (B108866) (GSH), a vital intracellular antioxidant. mdpi.comnih.govresearchgate.net Furthermore, ganoderic acids were found to increase the activity of enzymes responsible for alcohol metabolism, such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). nih.gov
| Marker/Enzyme | Effect of this compound Treatment | Function/Significance | Reference |
|---|---|---|---|
| Malondialdehyde (MDA) | Decreased | Marker of lipid peroxidation and oxidative stress. | mdpi.comnih.govresearchgate.net |
| Lactate Dehydrogenase (LDH) | Decreased | Indicator of cellular damage. | mdpi.comnih.govresearchgate.net |
| Glutathione (GSH) | Increased | A major endogenous antioxidant. | mdpi.comnih.govresearchgate.net |
| Catalase (CAT) | Increased | Antioxidant enzyme that neutralizes hydrogen peroxide. | mdpi.comnih.govresearchgate.net |
| Superoxide Dismutase (SOD) | Increased | Antioxidant enzyme that dismutates superoxide radicals. | mdpi.comnih.govresearchgate.net |
| Alcohol Dehydrogenase (ADH) | Increased | Enzyme involved in the primary pathway of alcohol metabolism. | nih.gov |
Regulation of Lipid and Cholesterol Metabolism Gene Expression
Ganoderic acids also exert hepatoprotective effects by regulating the expression of genes involved in lipid and cholesterol metabolism. nih.govnih.gov Dysregulation of these pathways is a hallmark of conditions like nonalcoholic fatty liver disease (NAFLD) and alcoholic liver disease.
This compound A (GAA) has been identified as a key molecule in this regulatory process. nih.govnih.gov It has been shown to inhibit the expression of Sterol Regulatory Element-Binding Proteins (SREBPs), which are master transcription factors that control the synthesis of cholesterol and fatty acids. nih.gov By downregulating the SREBP pathway, GAA effectively reduces the accumulation of fat in liver and adipose tissues. nih.gov In high-fat diet-induced obese mice, GAA treatment ameliorated fat accumulation and improved serum lipid profiles. nih.gov
Furthermore, this compound-rich extracts have been found to upregulate the expression of Liver X receptor alpha (LXRα). tandfonline.com LXRα is a nuclear receptor that plays a critical role in reverse cholesterol transport and bile acid synthesis. Its activation leads to increased expression of target genes like ATP-binding cassette transporters (ABCA1, ABCG1, ABCG5/8) and the rate-limiting enzyme for bile acid synthesis, CYP7A1, ultimately promoting cholesterol efflux and excretion. tandfonline.com
| Gene/Pathway | Effect of this compound Treatment | Function | Reference |
|---|---|---|---|
| SREBPs (Sterol Regulatory Element-Binding Proteins) | Inhibited/Downregulated | Major transcription factors for cholesterol and fatty acid biosynthesis. | nih.gov |
| LXRα (Liver X receptor alpha) | Upregulated | Regulates reverse cholesterol transport and bile acid metabolism. | tandfonline.com |
| CYP7A1 (7-α hydroxylase) | Upregulated | Rate-limiting enzyme in bile acid synthesis from cholesterol. | tandfonline.com |
| ABCA1/ABCG1 | Upregulated | Transporters involved in cholesterol efflux to form HDL. | tandfonline.com |
| ABCG5/ABCG8 | Upregulated | Promote secretion of cholesterol into bile. | tandfonline.com |
Antiviral Actions
Triterpenoids, particularly ganoderic acids derived from Ganoderma lucidum, are recognized for their broad-spectrum antiviral activities. taylorfrancis.com These compounds can interfere with various stages of the viral life cycle, including attachment to host cells, penetration, and replication, making them promising candidates for antiviral therapeutic development. taylorfrancis.com
Inhibition of Human Immunodeficiency Virus (HIV)
Several ganoderic acids have been specifically identified for their inhibitory effects against the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net Early research successfully isolated and identified multiple compounds from G. lucidum with activity against HIV-1 proliferation and a key viral enzyme, HIV-1 protease (HIV-PR). nih.gov
Among the active compounds, this compound B, this compound C1, this compound H, and this compound α were found to be moderately active inhibitors of HIV-1 protease. researchgate.net this compound B, in particular, has been the subject of further investigation using computational methods. nih.gov Molecular docking studies have elucidated its potential mechanism of action, showing that it fits well into the active site of HIV-1 protease. The simulations revealed that this compound B forms hydrogen bonds with crucial amino acid residues (ILE50, ILE50', ASP29, and ASP30) within the enzyme's active site, interactions that are critical for inhibiting its function. cybermedlife.eu This interaction suggests that this compound B could serve as a scaffold for developing new HIV protease inhibitors. nih.govcybermedlife.eu
| Compound | Target | Observed Activity | Reference |
|---|---|---|---|
| This compound B | HIV-1 Protease | Moderate inhibitory activity; interacts with key active site residues. | nih.govresearchgate.netcybermedlife.eu |
| This compound C1 | HIV-1 Protease | Moderate inhibitory activity. | researchgate.net |
| This compound H | HIV-1 Protease | Moderate inhibitory activity. | researchgate.net |
| This compound α | HIV-1 Protease | Moderate inhibitory activity. | researchgate.net |
| Ganoderiol F | HIV-1 | Active anti-HIV-1 agent. | researchgate.net |
| Ganodermanontriol | HIV-1 | Active anti-HIV-1 agent. | researchgate.net |
Effects on Hepatitis B Virus (HBV) and Enterovirus 71 (EV71)
Ganoderic acids have also demonstrated inhibitory activity against other significant human pathogens, including Hepatitis B Virus (HBV) and Enterovirus 71 (EV71).
Hepatitis B Virus (HBV): In vitro studies using HepG2215 cells, a cell line that replicates HBV, showed that this compound can effectively inhibit viral activity. nih.govresearchgate.netfao.org Over an eight-day period, treatment with this compound significantly suppressed HBV replication. nih.govresearchgate.net This was evidenced by a substantial reduction in the production of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) to 20% and 44% of control levels, respectively. nih.govresearchgate.netfao.org These findings suggest that ganoderic acids interfere with the HBV life cycle, reducing the synthesis and secretion of viral proteins. researchgate.net
Enterovirus 71 (EV71): EV71 is a major cause of hand, foot, and mouth disease (HFMD). nih.gov Research has evaluated the antiviral properties of Ganoderma lucidum triterpenoids against EV71, specifically identifying this compound Y (GLTB) and a related compound, Lanosta-7,9(11),24-trien-3-one,15;26-dihydroxy (GLTA), as potent inhibitors. nih.govosti.govnih.gov These compounds exhibit significant anti-EV71 activity by preventing the virus from infecting host cells. nih.govresearchgate.net The primary mechanism involves interacting with the viral particle itself to block the adsorption of the virus to host cells. nih.govosti.gov Furthermore, molecular docking studies suggest that GLTA and GLTB bind to a hydrophobic pocket in the viral capsid protein, a site that is crucial for the uncoating process. nih.govosti.gov By blocking uncoating, these compounds effectively halt the viral replication cycle. nih.govnih.gov
| Virus | Compound(s) | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| Hepatitis B Virus (HBV) | This compound | Inhibition of viral replication and antigen production. | Reduced HBsAg and HBeAg production in HepG2215 cells. | nih.govresearchgate.netfao.org |
| Enterovirus 71 (EV71) | This compound Y (GLTB), GLTA | Blocks viral adsorption and uncoating. | Binds to viral capsid protein to prevent infection and inhibits viral RNA replication. | nih.govosti.govnih.gov |
Table of Mentioned Compounds
| Compound Name | Abbreviation / Trivial Name | Class |
|---|---|---|
| This compound | GA | Triterpenoid |
| This compound A | GAA | Triterpenoid |
| This compound B | - | Triterpenoid |
| This compound C1 | GAC1 | Triterpenoid |
| This compound H | - | Triterpenoid |
| This compound Y | GLTB | Triterpenoid |
| This compound α | - | Triterpenoid |
| Lanosta-7,9(11),24-trien-3-one,15;26-dihydroxy | GLTA | Triterpenoid |
| Ganoderiol F | - | Triterpenoid |
| Ganodermanontriol | - | Triterpenoid |
| Dexamethasone | Dex | Corticosteroid |
| Tumor Necrosis Factor-alpha | TNF-α | Cytokine |
| Interleukin-4 | IL-4 | Cytokine |
| Interleukin-5 | IL-5 | Cytokine |
Modulation of Viral Replication via Signaling Pathways (e.g., mTOR)
Ganoderic acids have been shown in preclinical studies to interfere with viral replication by modulating host cellular signaling pathways, a critical strategy for antiviral activity. One of the key pathways identified in this context is the mTOR (mammalian target of rapamycin) signaling pathway, which is often hijacked by viruses to support their replication.
In a study investigating the effects of this compound T (GA-T) on Sendai virus (SeV), a member of the Paramyxoviridae family, transcriptomic analysis revealed that GA-T exerts its antiviral effects partly through the inhibition of the mTOR signaling pathway. researchgate.net When SeV-infected host cells were treated with GA-T, RNA sequencing data showed a significant downregulation of mTOR gene expression. researchgate.net This inhibition is crucial as the mTOR pathway is known to regulate processes like protein synthesis and cell growth, which are essential for viral propagation. The study concluded that the antiviral pharmacological effects of GA-T were mediated through the suppression of this pathway, alongside the regulation of the innate immune system. researchgate.netnih.gov This finding highlights a specific molecular mechanism by which ganoderic acids can create an unfavorable environment for viral replication within the host cell.
Immunomodulatory Properties
Ganoderic acids demonstrate significant immunomodulatory properties by directly influencing the activity of immune cells and the production of cytokines, which are key signaling molecules in the immune system.
In vivo preclinical studies have shown that this compound Me (GA-Me) can enhance cell-mediated immunity. In a mouse model, administration of GA-Me led to a significant increase in the cytotoxic activity of Natural Killer (NK) cells, which are crucial for targeting and eliminating virally infected and tumor cells. taylorfrancis.com This enhanced NK cell activity was accompanied by an upregulation in the serum concentrations of key T-helper 1 (Th1) type cytokines, specifically Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). taylorfrancis.com These cytokines are vital for orchestrating an effective anti-tumor and antiviral immune response. The study suggested that GA-Me promotes a Th1-dominant immune state, thereby boosting immune surveillance and effector functions. taylorfrancis.com
Other ganoderic acids have also shown the ability to modulate cytokine expression. For instance, this compound A (GA-A) has been found to exert anti-inflammatory effects by inhibiting the TLR/NF-kB signaling pathway, leading to a reduction in inflammatory cells. nih.gov Furthermore, some studies have reported that ganoderic acids can upregulate the expression of IL-2, IL-6, and IL-8 in human urinary bladder cancer cells, which can enhance immune-mediated anti-tumor activity by attracting immune cells like neutrophils. sci-hub.se
Table 1: Effects of Ganoderic Acids on Immune Markers (Preclinical)
| Compound | Model/Cell Line | Effect | Cytokine Modulation | Source |
|---|---|---|---|---|
| This compound Me | C57BL/6 Mice (in vivo) | Increased NK cell cytotoxicity | ↑ IL-2, ↑ IFN-γ | taylorfrancis.com |
| This compound A | Preclinical models | Inhibition of TLR/NF-kB pathway | Reduction of inflammatory cells | nih.gov |
| Ganoderic acids | Human Urinary Bladder Cancer Cells (in vitro) | Neutrophil migration | ↑ IL-2, ↑ IL-6, ↑ IL-8 | sci-hub.se |
Enzyme Inhibition Activities
Ganoderic acids have been identified as potent inhibitors of several key metabolic enzymes implicated in various pathological conditions. This inhibitory action represents a significant aspect of their therapeutic potential.
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Its over-activation during hyperglycemia is a key factor in the development of diabetic complications. Several ganoderic acids have demonstrated potent inhibitory activity against human aldose reductase in vitro.
Studies have shown that methanol (B129727) and chloroform (B151607) extracts of Ganoderma lucidum exhibit strong inhibitory effects on this enzyme. researchgate.netnih.govnih.gov From these extracts, specific compounds have been isolated and identified as active inhibitors. This compound Df was found to be a potent inhibitor with a half-maximal inhibitory concentration (IC50) value of 22.8 μM. researchgate.net Other active compounds include this compound C2 and Ganoderenic acid A. nih.govnih.gov Structure-activity relationship analyses have revealed that the presence of a free carboxyl group in the side chain of these triterpenoids is essential for their inhibitory activity, as their methyl ester derivatives show significantly reduced potency. nih.govnih.gov
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol. Inhibition of this enzyme is a primary strategy for managing hypercholesterolemia.
While many studies have focused on extracts, some have identified specific triterpenoids from Ganoderma species as direct inhibitors of HMG-CoA reductase. A study on Ganoderma leucocontextum isolated several new triterpenoids that showed significant in vitro inhibition of HMG-CoA reductase. researchgate.netresearchgate.net Notably, Ganoleucoin Y and Ganoleucoin Z demonstrated potent activity with IC50 values of 9.72 μM and 8.68 μM, respectively. researchgate.netresearchgate.net Furthermore, a comprehensive review has indicated that this compound Jb, isolated from Ganoderma lucidum, also possesses inhibitory activity against HMG-CoA reductase. sci-hub.se In line with these findings, a hot water extract of G. lucidum and its hexane (B92381) fraction were shown to inhibit 52-53% of HMG-CoA reductase activity in an in vitro assay. nih.gov These findings underscore the potential of ganoderic acids and related triterpenoids to directly interfere with cholesterol biosynthesis.
5-alpha reductase is an enzyme that converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). This enzyme is a key target in conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.
Activity-guided fractionation of Ganoderma lucidum extracts has led to the isolation of ganoderic acids with significant 5-alpha reductase inhibitory properties. researchgate.net this compound DM was identified as a potent inhibitor with an IC50 value of 10.6 μM. researchgate.net Research has also highlighted the structural features crucial for this activity; the presence of a carboxyl group on the side chain of this compound DM is considered essential for its inhibitory effect. researchgate.net This compound has also been noted for its ability to bind to the androgen receptor, suggesting a multi-faceted anti-androgenic potential.
Table 2: Enzyme Inhibitory Activities of Ganoderic Acids and Related Triterpenoids (In Vitro)
| Enzyme | Inhibitor Compound | IC50 Value (μM) | Source |
|---|---|---|---|
| Aldose Reductase | This compound Df | 22.8 | researchgate.net |
| This compound C2 | - | nih.gov | |
| Ganoderenic acid A | - | nih.gov | |
| HMG-CoA Reductase | Ganoleucoin Y | 9.72 | researchgate.netresearchgate.net |
| Ganoleucoin Z | 8.68 | researchgate.netresearchgate.net | |
| This compound Jb | Activity noted | sci-hub.se | |
| 5-alpha Reductase | This compound DM | 10.6 | researchgate.net |
Farnesyl Protein Transferase Inhibition
Ganoderic acids have been identified as inhibitors of farnesyl protein transferase (FPT), an enzyme crucial for the post-translational modification of Ras proteins and other cellular proteins. This modification is essential for anchoring these proteins to the cell membrane, a prerequisite for their biological activity, including signal transduction in cancer cells. The inhibitory action of ganoderic acids on FPT presents a potential therapeutic strategy for targeting cancers dependent on Ras signaling.
In vitro studies have demonstrated that this compound A and this compound C, isolated from Ganoderma lucidum, effectively inhibit FPT. thieme-connect.com this compound A was found to have a half-maximal inhibitory concentration (IC50) of 100 μM against FPT. thieme-connect.com Its methyl ester, methyl ganoderate A, exhibited even greater potency with an IC50 value of 38 μM for the same enzyme. thieme-connect.com Kinetic studies revealed that these ganoderic acids act as competitive inhibitors with respect to the enzyme's substrate, farnesyl pyrophosphate (FPP). The inhibition constant (Ki) values for this compound A and methyl ganoderate A were determined to be 54 μM and 20 μM, respectively. thieme-connect.com This competitive inhibition suggests that ganoderic acids likely bind to the active site of FPT, preventing the farnesylation of its target proteins.
Table 1: Farnesyl Protein Transferase (FPT) Inhibition by Ganoderic Acids
| Compound | IC50 (μM) | Ki (μM) | Mode of Inhibition |
|---|---|---|---|
| This compound A | 100 thieme-connect.com | 54 thieme-connect.com | Competitive with FPP thieme-connect.com |
Osteoclast Differentiation Inhibition
Ganoderic acids have demonstrated significant inhibitory effects on osteoclast differentiation, a key process in bone resorption. researchgate.netnih.gov Excessive osteoclastic activity is a hallmark of several bone diseases, including osteoporosis. The ability of ganoderic acids to modulate osteoclastogenesis suggests their potential as therapeutic agents for these conditions.
Studies using in vitro models, such as RAW264.7 macrophage cells stimulated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL), have shown that specific ganoderic acids can block the formation of mature, multinucleated osteoclasts. thieme-connect.combenthamopen.com Among the various types, this compound DM and this compound F have been identified as potent inhibitors of osteoclast differentiation. researchgate.netthieme-connect.com Structure-activity relationship studies have revealed that the presence of a carbonyl group at the C-7 position of the triterpenoid structure is essential for this inhibitory activity. researchgate.netthieme-connect.comelsevierpure.com Furthermore, research indicates that methyl this compound DM is a more potent inhibitor of osteoclastogenesis than this compound DM, completely blocking the process at a concentration of 12.5 μM with low cytotoxicity. benthamopen.com
Table 2: Inhibitory Effects of Selected Ganoderic Acids on Osteoclast Differentiation
| Compound | Key Findings | Structural Feature for Activity |
|---|---|---|
| This compound DM | Inhibits osteoclast differentiation. researchgate.netthieme-connect.com Completely blocks osteoclastogenesis at 50 μM. benthamopen.com | Carbonyl group at C-3 essential for selective inhibition. benthamopen.com |
| This compound F | Inhibits osteoclast differentiation. thieme-connect.com | Carbonyl group at C-7 essential for inhibition. researchgate.netthieme-connect.comelsevierpure.com |
| Methyl this compound DM | More potent inhibitor than this compound DM; blocks osteoclastogenesis at 12.5 μM. benthamopen.com | Methyl ester at C-26 enhances inhibitory activity. benthamopen.com |
The inhibitory effect of ganoderic acids on osteoclast differentiation is mediated through the suppression of key signaling pathways and transcription factors essential for osteoclastogenesis. nih.gov The RANKL/RANK signaling cascade is the primary pathway controlling osteoclast development. Upon RANKL stimulation, a series of downstream signaling events are initiated, leading to the activation of crucial transcription factors, including c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). nih.gov
NFATc1 is considered the master regulator of osteoclast differentiation. nih.gov Its induction is a critical, early event in the process, and c-Fos is an indispensable factor for this initial induction. nih.gov Research has shown that this compound DM exerts its inhibitory effect by specifically suppressing the expression of both c-Fos and NFATc1. researchgate.netbenthamopen.com By downregulating these two key transcription factors, this compound DM effectively halts the entire downstream genetic program required for osteoclast maturation. researchgate.netnih.gov This includes the subsequent suppression of dendritic cell-specific transmembrane protein (DC-STAMP), a protein vital for the cell-to-cell fusion of osteoclast precursors into multinucleated, bone-resorbing cells. researchgate.net
Other Documented Biological Activities (Mechanistic Studies)
Ganoderic acids have been investigated for their anti-aging properties, primarily through their ability to combat cellular senescence, a fundamental driver of the aging process. nih.gov Stem cell senescence, in particular, impairs tissue regeneration and contributes to age-related decline. nih.gov
This compound D has been shown to protect human amniotic mesenchymal stem cells (hAMSCs) from oxidative stress-induced senescence. nih.govsemanticscholar.org Mechanistically, this compound D activates the PERK/NRF2 signaling pathway, which enhances the cellular antioxidant response. semanticscholar.org Further studies identified the protein 14-3-3ε as a direct target of this compound D. nih.gov By binding to 14-3-3ε, this compound D activates the Ca2+/calmodulin (CaM)/CaM-dependent protein kinase II (CaMKII)/nuclear erythroid 2-related factor 2 (Nrf2) signaling axis. nih.gov This activation leads to reduced production of reactive oxygen species (ROS), decreased expression of senescence markers like p16 and p21, and enhanced cell viability and differentiation potential. nih.govsemanticscholar.org In animal models of aging, this compound D increased the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. nih.gov Additionally, other compounds like this compound C1 have been associated with lifespan extension activities, although the direct mechanisms are still under investigation. nih.govresearchgate.net
Accumulating evidence indicates that ganoderic acids possess significant neuroprotective properties, offering potential benefits for various neurological disorders. researchgate.net The mechanisms underlying these effects are multifaceted and include anti-inflammatory, antioxidant, and anti-apoptotic actions. researchgate.net
This compound A, in particular, has been shown to be a potent neuroprotective agent. researchgate.net It can alleviate neuroinflammation by suppressing the activation of microglial cells. researchgate.net In models of cerebral ischemia, ganoderic acids have been found to reduce infarct size, brain edema, and neurological deficits by suppressing oxidative stress and inflammation. nih.gov In vitro studies using primary hippocampal neurons demonstrated that this compound A significantly enhances the activity of the antioxidant enzyme superoxide dismutase (SOD) and stabilizes the mitochondrial membrane potential, thereby protecting neurons from apoptosis. nih.gov Other research suggests that ganoderic acids can protect neurons from damage by downregulating caspase-3 activation and modulating the Bcl-2/Bax ratio, key regulators of apoptosis. researchgate.net
Ganoderic acids, as part of the triterpenoid fraction of Ganoderma lucidum, exhibit a broad spectrum of anti-microbial activities against bacteria, viruses, and fungi. nih.gov
One of the primary mechanisms of action is the disruption of the microbial cell membrane. nih.govfrontiersin.org As amphipathic molecules, ganoderic acids can interact with the lipid components of bacterial and fungal cell membranes, leading to increased permeability, leakage of cellular contents, and ultimately, cell lysis. nih.govfrontiersin.org Studies have documented the antibacterial activity of ganoderic acids against pathogens such as Staphylococcus aureus and Bacillus subtilis. nih.gov
Beyond direct membrane disruption, ganoderic acids have shown specific antiviral activities. They have been reported to inhibit the replication of several viruses, including Hepatitis B virus (HBV), Human Immunodeficiency Virus (HIV), and Enterovirus 71 (EV71). nih.govfrontiersin.org For instance, certain triterpenoids from Ganoderma lucidum have been shown to inhibit HIV-1 protease, an enzyme critical for viral maturation. frontiersin.org
Table 3: Summary of Other Biological Activities of Ganoderic Acids
| Biological Activity | Specific this compound(s) | Key Molecular Mechanisms |
|---|---|---|
| Anti-aging | This compound D, this compound C1 | Activation of PERK/NRF2 and CaM/CaMKII/Nrf2 signaling pathways; targeting of 14-3-3ε; reduction of ROS and cellular senescence markers. nih.govsemanticscholar.orgnih.govresearchgate.net |
| Neuroprotection | This compound A | Suppression of microglial activation, oxidative stress, and inflammation; enhancement of SOD activity; stabilization of mitochondrial membranes; inhibition of apoptosis via caspase-3. researchgate.netnih.govnih.gov |
| Anti-microbial | General Ganoderic Acids | Disruption of microbial cell membrane integrity; inhibition of viral replication (e.g., HBV, HIV, EV71). nih.govnih.govfrontiersin.orgfrontiersin.org |
Modulation of Platelet Aggregation
Certain triterpenoids isolated from Ganoderma lucidum, specifically some ganoderic acids, have been evaluated for their influence on platelet function in preclinical, in vitro settings. Research has focused on their potential to inhibit platelet aggregation, a key process in thrombus formation.
Detailed in vitro studies have been conducted on this compound S, revealing a complex, concentration-dependent effect on human platelets. nih.govresearchgate.netnih.gov At concentrations below 20 µM, this compound S demonstrates an inhibitory effect on platelet aggregation induced by various agonists. nih.govresearchgate.net The potency of this inhibition was found to be greatest against ADP-fibrinogen, followed by collagen, and then thrombin. nih.govresearchgate.net This inhibition is both concentration- and time-dependent. nih.govresearchgate.net
The proposed mechanism for this inhibitory action involves a biphasic effect on the metabolism of phosphoinositides, which are crucial signaling molecules in platelet activation. nih.govresearchgate.net The initial phase is characterized by a 10-20% decrease in the phosphoinositide pool. nih.govresearchgate.net A later phase, occurring after 30 minutes of incubation, involves the inhibition of thrombin-stimulated phosphatidylinositol 4,5-bisphosphate (PIP2) resynthesis. nih.govresearchgate.net This disruption of phosphoinositide signaling is linked to the observed reduction in platelet aggregation, as the percentage of inhibition was comparable to the decrease in cytosolic free Ca2+ concentration and protein phosphorylation. nih.govresearchgate.net
Conversely, at concentrations above the 20 µM threshold, this compound S was found to directly cause platelet aggregation. nih.gov This aggregation effect was linearly related to the concentration of this compound S. nih.gov The mechanism for this induction of aggregation appears to involve the activation of PIP2 hydrolysis, leading to an elevation of cytosolic free Ca2+ and the release of serotonin (B10506). nih.gov Scanning electron microscopy revealed that at these higher concentrations, platelets undergo morphological changes, rounding up into spiculate irregular forms and showing membrane vesiculation. nih.gov
While broader extracts of Ganoderma lucidum have shown inhibitory effects on platelet aggregation induced by ADP nih.gov, detailed mechanistic studies have primarily centered on specific compounds like this compound S.
Research Findings on this compound S and Platelet Aggregation
The following table summarizes the key findings from in vitro studies on the effects of this compound S on human platelet aggregation.
| Compound | Concentration | Agonist(s) | Experimental System | Observed Effect | Mechanism of Action | Citation(s) |
| This compound S | < 20 µM | ADP-fibrinogen, Collagen, Thrombin | Human gel-filtered platelets | Time- and concentration-dependent inhibition of platelet aggregation. | Biphasic effect on phosphoinositide metabolism; inhibition of PIP2 resynthesis. | nih.govresearchgate.net |
| This compound S | > 20 µM | None (direct action) | Human gel-filtered platelets | Induces platelet aggregation. | Activation of PIP2 hydrolysis; elevation of cytosolic free Ca2+; serotonin release. | nih.gov |
Structure Activity Relationship Sar Studies of Ganoderic Acids
Identification of Key Functional Groups and Structural Features for Specific Biological Activities
The potency and specificity of ganoderic acids are not determined by the lanostane (B1242432) skeleton alone, but rather by the array of functional groups attached to it. The type, position, and orientation of these groups are crucial for molecular interactions with biological targets. nih.govnih.gov
The presence and location of hydroxyl (-OH) groups and their corresponding oxidation states (e.g., carbonyl groups) on the triterpenoid (B12794562) framework are fundamental to the bioactivity of ganoderic acids.
Research into the aldose reductase inhibitory activity of these compounds has highlighted several key structural requirements. For instance, the hydroxyl substituent at the C-11 position has been identified as an important feature for this inhibition. nih.govresearchgate.net In the specific case of ganoderic acid C2, a combination of hydroxyl groups at positions C-3, C-7, and C-15 is considered essential for its potent inhibitory effect on aldose reductase. nih.govresearchgate.net Similarly, the hydroxyl group at C-7 is thought to be important for this activity. researchgate.net
The oxidation state of the functional groups is also a determining factor. The metabolic "soft spots" of this compound A, for example, include the carbonyl or hydroxyl groups at positions C-3, C-7, C-11, C-15, and C-23. frontiersin.orgnih.gov These sites are susceptible to metabolic reactions such as oxidation and reduction, which can alter the compound's activity. frontiersin.orgnih.gov For this compound D, the 3-carbonyl group and the 7-hydroxy group are known metabolic hotspots. researchgate.net Furthermore, the presence of hydroxyl and carboxyl groups in the general structure of ganoderic acids can influence their interaction with cell membranes, which is a critical step for exerting their biological effects. nih.gov
The carboxylic acid group, typically located in the side chain at C-17, is a hallmark of ganoderic acids and is indispensable for many of their biological functions.
Studies have consistently shown that this carboxylic group is essential for the recognition and inhibition of aldose reductase. nih.govresearchgate.net This necessity is further underscored by research on this compound TR's ability to inhibit 5α-reductase. The study found that the carboxyl group on the side chain is crucial for this activity, as its corresponding methyl ester derivative displayed significantly lower potency. researchgate.net The diversity within the this compound family is largely attributed to the variety of substitutions on the C-17 side chain. nih.gov This variability in the side chain structure, including the essential carboxylic acid moiety, allows for a wide range of pharmacological properties. nih.gov
The position and configuration of double bonds within the lanostane skeleton and its side chain also contribute significantly to the biological activity profile of ganoderic acids. The presence of a double bond moiety at positions C-20 and C-22 in the side chain has been found to enhance the inhibitory activity against aldose reductase. nih.govresearchgate.net The formation of these and other double bonds can be a result of metabolic transformations. For example, hydroxyl groups at C-7 or C-11 can be protonated and subsequently eliminated, leading to the formation of conjugated double bonds, which alters the molecule's electronic and conformational properties and, consequently, its bioactivity. nih.gov
Impact of Stereochemistry and Substituent Placement on Bioactivity
The three-dimensional arrangement of atoms (stereochemistry) and the precise placement of substituents on the this compound scaffold are critical determinants of their interaction with biological targets. The specific orientation of hydroxyl groups and other substituents dictates the binding affinity and efficacy of the molecule.
For example, a new compound identified as 3α,22β-diacetoxy-7α-hydroxyl-5α-lanost-8,24E-dien-26-oic acid demonstrates the importance of specific stereoisomerism for activity. nih.gov Further evidence comes from the study of this compound TR, where the S-configuration of the secondary hydroxyl group at C-15 was established as a key feature for its potent 5α-reductase inhibitory activity. researchgate.net This highlights that not just the presence of a functional group, but its specific spatial orientation (e.g., α or β) is crucial. The position and stereochemistry of various oxygen-containing functional groups are known to be significant factors in the ability of these compounds to inhibit cholesterol synthesis. researchgate.net
Metabolic Transformations and Their Influence on Efficacy and Activity Profile
A comprehensive investigation into the metabolism of this compound A (GAA) identified a total of 37 metabolites, indicating that it is extensively processed in the body. frontiersin.orgnih.gov The primary metabolic pathways include Phase I reactions like reduction, oxidation, and hydroxylation, as well as Phase II reactions such as glucuronidation and sulfation. frontiersin.orgnih.gov The main sites for these transformations, or "metabolic soft spots," are the carbonyl and hydroxyl groups at C-3, C-7, C-11, C-15, and C-23, and the carbon atoms at C-12, C-20, and C-28(29). frontiersin.orgnih.gov One of the major metabolites of GAA is this compound C2, formed through a reduction reaction catalyzed by the CYP3A enzyme. frontiersin.orgnih.gov
Similarly, studies on this compound D have identified 25 different metabolites, with the main metabolic sites being the 3-carbonyl group, the 7-hydroxy group, and the 26-carboxylic acid moiety. researchgate.net The transformations observed included reduction, various degrees of hydroxylation, oxidation, desaturation, and conjugation with sulfate (B86663) or glucuronic acid. researchgate.net These metabolic changes can alter the polarity, solubility, and reactivity of the ganoderic acids, thereby influencing their pharmacokinetic and pharmacodynamic properties and ultimately their therapeutic effect.
Future Research Directions and Translational Potential
Elucidation of Underexplored Molecular Pathways and Targets
While research has identified several signaling pathways modulated by ganoderic acids, many mechanisms remain at a preliminary stage of understanding and require deeper exploration. nih.gov Ganoderic acid A (GAA), the most extensively studied congener, has been shown to interact with numerous pathways, but the precise targets and downstream effects are often not fully elucidated. nih.govnih.gov For example, although GAA is known to have anti-tumor activity, its specific molecular targets are often unknown, which limits comprehensive research compared to other small-molecule anti-cancer drugs. nih.govmdpi.com
Recent studies have begun to uncover novel interactions, such as the regulation of the p53-MDM2 pathway by GAA and its derivatives, suggesting a potential mechanism for its anti-cancer effects. nih.govbohrium.com One derivative, in particular, was found to potentially inhibit the interaction between MDM2 and p53. nih.gov Other identified pathways that warrant further investigation include the TLR4/MyD88/NF-κB, Notch1/PPARγ/CD36, and JAK/STAT signaling cascades. nih.gov In the context of liver protection, GAA has been shown to regulate metabolic pathways including retinol (B82714) metabolism, fatty acid biosynthesis, and amino acid metabolism, but these initial findings require more detailed mechanistic studies. nih.govmdpi.com The sheer number of this compound congeners—over 100 isolated to date—suggests a vast landscape of potentially unique molecular interactions that remain largely unexplored. nih.gov
Advanced Biotechnological Approaches for Biosynthesis Optimization and Yield Enhancement
A significant hurdle in the widespread application of ganoderic acids is their low yield from natural sources and the complexity of traditional extraction processes. exlibrisgroup.comnih.gov This has spurred research into biotechnological methods to enhance production. Submerged fermentation of Ganoderma lucidum is considered a promising technology for large-scale GA production. nih.govresearchgate.netalbany.edu
Several strategies have been developed to optimize yield:
Manipulation of Fermentation Conditions: The composition of the culture medium, including carbon and nitrogen sources, and initial pH levels, significantly impacts GA biosynthesis. nih.gov Glucose is often the preferred carbon source for accumulating total GAs. nih.gov Additionally, physical parameters such as static versus shaking culture conditions and air supply can be optimized to improve production. nih.govresearchgate.net
Elicitor Induction: The addition of small molecules, known as elicitors, to the culture can trigger stress responses in the fungus and stimulate the production of secondary metabolites like GAs. scirp.org Elicitors such as methyl jasmonate (MeJA), phenobarbital, acetic acid, salicylic (B10762653) acid, and aspirin (B1665792) have been shown to significantly increase GA content. nih.govnih.govfrontiersin.org MeJA treatment, for instance, leads to a metabolic rearrangement that promotes the biosynthesis of secondary metabolites, including GAs. nih.gov
Strain Improvement and Genetic Engineering: Developing high-spore producing strains of Ganoderma has been shown to be a novel and effective strategy for increasing GA production, as spores contain significantly higher concentrations of GAs. nih.gov Furthermore, with the advancement of synthetic biology, heterologous production of GAs in engineered organisms like Saccharomyces cerevisiae (yeast) is becoming a viable alternative. nih.gov This involves identifying and transferring the key enzyme genes from the GA biosynthetic pathway, such as those for cytochrome P450 enzymes, into a host that can be easily cultivated for large-scale production. nih.govnih.gov
| Strategy | Approach | Key Findings/Examples | Reference |
|---|---|---|---|
| Fermentation Optimization | Manipulation of culture conditions (e.g., carbon/nitrogen source, pH, aeration). | Glucose is a preferred carbon source. Suitable nitrogen limitation and air supply can promote GA accumulation. | nih.govnih.gov |
| Two-stage and fed-batch fermentation processes. | Can increase cell density and GA content. A fed-batch process with lactose (B1674315) feeding significantly enhanced GA production. | researchgate.net | |
| Elicitor Induction | Addition of small molecules to the culture. | Methyl jasmonate (MeJA), aspirin, salicylic acid, and acetic acid have been shown to increase GA yields. | nih.govnih.govnih.gov |
| Strain Improvement | Selection and development of high-producing fungal strains. | A high-spore producing strain (G. 260125) yielded GA-T content 3.42 times higher than the parent strain. | nih.gov |
| Genetic & Metabolic Engineering | Heterologous production in engineered microorganisms. | The biosynthetic pathway for type II GAs was successfully reconstituted in Saccharomyces cerevisiae. | nih.gov |
| Overexpression or manipulation of key biosynthetic genes. | Omics analyses help identify transcription factors and key enzyme genes (e.g., hmgr, sqs, osc) that can be targeted. | nih.govnih.gov |
Rational Design and Synthesis of Novel Therapeutic Agents Based on this compound Scaffolds
The complex lanostane-type triterpenoid (B12794562) structure of ganoderic acids serves as an excellent scaffold for chemical modification and the rational design of new therapeutic agents. exlibrisgroup.comnih.gov While natural GAs possess significant bioactivity, their potency can sometimes be low, limiting their therapeutic development. nih.govmdpi.com
A key strategy involves modifying specific functional groups to enhance activity or alter specificity. For example, research has focused on modifying the carboxyl group of this compound A (GAA) to synthesize a series of amide derivatives. nih.govmdpi.combohrium.com This approach has yielded compounds with improved in-vitro anti-tumor activity and lower toxicity to normal cells compared to the parent GAA. nih.gov The synthesis process often involves reacting GAA with various amines in the presence of coupling agents. bohrium.com Such studies not only aim to create more potent drug candidates but also help to elucidate structure-activity relationships (SAR), providing insights into which parts of the molecule are crucial for its biological effects. mdpi.comnih.gov This understanding is essential for designing new-types of inhibitors for specific targets, such as aldose reductase or 5α-reductase. nih.govresearchgate.net These efforts provide a pathway to discovering novel and more effective drug candidates based on the this compound framework. nih.gov
Application of Integrative Omics Approaches (e.g., Metabolomics) for Comprehensive Mechanistic Insights
To unravel the complex biological processes regulated by ganoderic acids, researchers are increasingly turning to integrative "omics" technologies, such as proteomics and metabolomics. nih.govresearchgate.net These approaches provide a global, unbiased view of the changes occurring within a cell or organism in response to a substance, moving beyond the study of single pathways. nih.gov
For instance, an integrated proteomics and metabolomics study was used to understand how methyl jasmonate (MeJA) induces GA biosynthesis in G. lucidum. nih.govnih.gov The analysis identified hundreds of differentially expressed proteins and metabolites, revealing that MeJA treatment causes a major metabolic shift away from normal growth processes towards the production of secondary metabolites like GAs. nih.gov
In another application, metabolomics was employed to investigate the protective mechanisms of this compound A against liver injury induced by α-amanitin. mdpi.com By analyzing changes in serum metabolites, researchers found that GAA likely confers protection by regulating multiple metabolic pathways, including those for fatty acids, amino acids, and retinol. nih.govmdpi.com Similarly, UPLC-MS-based metabolomics has been used to identify the bioavailable constituents and metabolites of a this compound-rich fraction after oral administration in rats. nih.gov These powerful omics-profiling techniques are invaluable for discovering new candidate genes, understanding complex regulatory networks, and generating comprehensive mechanistic insights that would be difficult to obtain through traditional methods. nih.govfrontiersin.org
Comparative Bioactivity Studies of Individual this compound Congeners and Their Derivatives
Ganoderma species produce a vast array of over 316 triterpenes, including more than 100 distinct this compound congeners. nih.govnih.gov These congeners have similar lanostane (B1242432) skeletons but differ in the position and nature of their functional groups (e.g., hydroxyl, carbonyl, and acetyloxy groups). nih.gov This structural diversity leads to variations in their biological activities, yet comparative studies are still limited, with most research focusing on this compound A. nih.gov
Future research must systematically compare the bioactivities of these individual compounds and their synthetic derivatives. Structure-activity relationship (SAR) studies are crucial in this effort. For example, research on aldose reductase inhibitors revealed that for a this compound to be effective, a carboxylic group in the side chain is essential, and a hydroxyl group at C-11 is an important feature. nih.govresearchgate.net Furthermore, a double bond at positions C-20 and C-22 enhances this inhibitory activity. nih.gov For this compound C2, the hydroxyl groups at C-3, C-7, and C-15 were all found to be important for its potent inhibition. nih.gov Another SAR study on 5α-reductase inhibitors highlighted the importance of a carbonyl group at C-3 and an α,β-unsaturated carbonyl group in the side chain at C-26. researchgate.net
Systematic comparisons will help identify the most potent natural congeners for specific therapeutic applications and guide the rational design of new derivatives with enhanced efficacy.
| Compound/Group | Target/Activity | Key Structural Features for Activity | Reference |
|---|---|---|---|
| Ganoderic Acids (General) | Aldose Reductase Inhibition | - OH group at C-11 is important.
| nih.govresearchgate.net |
| This compound C2 | Aldose Reductase Inhibition | - OH groups at C-3, C-7, and C-15 are all important for potency. | nih.gov |
| Ganoderic Acids (General) | 5α-Reductase Inhibition | - Carbonyl group at C-3.
| researchgate.net |
| This compound DM | 5α-Reductase Inhibition | - Showed stronger inhibitory activity than other tested GAs like A, B, C, and D. | researchgate.net |
| This compound A (GAA) | Anti-cancer (p53-MDM2 pathway) | - Serves as a scaffold for creating more potent amide derivatives by modifying the carboxyl group. | nih.govmdpi.com |
| Ganoderic acids A, B, C6, G | Anti-atherosclerosis | - Promote cholesterol efflux and inhibit inflammation in macrophages. | nih.gov |
Exploration of Related Triterpenoids and Their Synergistic Effects
The medicinal properties of Ganoderma lucidum are attributed not only to ganoderic acids but also to other classes of compounds, primarily polysaccharides. nanomedicine-rj.comnih.gov These two groups are recognized as the principal active ingredients that drive the fungus's pharmacological actions. nanomedicine-rj.com There is growing interest in exploring the potential synergistic effects between ganoderic acids and these other related compounds.
Synergy, where the combined effect of compounds is greater than the sum of their individual effects, could lead to more potent therapeutic formulations. For example, a study using an extract enriched with both triterpenoids and polysaccharides demonstrated significant antioxidant and hepatoprotective effects, suggesting a possible synergic action. nih.gov Another study highlighted the synergistic antifungal activity when Ganoderma lucidum triterpenoids (GLTs) were combined with biosynthesized zinc oxide nanoparticles. nanomedicine-rj.com
Q & A
Basic Research Questions
Q. How are ganoderic acids isolated and quantified from Ganoderma species?
- Methodology :
- Extraction : Use methanol or ethanol under reflux (60–80°C) to solubilize triterpenoids. Polar solvents enhance yield, while sonication or Soxhlet extraction reduces processing time .
- Separation : Employ silica gel chromatography or preparative HPLC to fractionate ganoderic acids (e.g., ganoderic acid A, C2, AM1). Reverse-phase C18 columns with acetonitrile/water gradients are optimal for resolving structurally similar analogs .
- Quantification : UV-Vis spectrophotometry (at 245–260 nm) measures total triterpenoid content. For specificity, LC-MS or GC-MS is required to distinguish individual ganoderic acids (e.g., this compound K vs. T-Q) .
Q. What analytical techniques validate the purity of this compound extracts?
- Key Methods :
- HPLC-MS : Identifies ganoderic acids via molecular ion peaks (e.g., m/z 517.3 for this compound A) and fragmentation patterns.
- NIR Spectroscopy : Validates authenticity of spore powder samples by detecting spectral signatures of marker compounds (e.g., this compound D) .
- HPTLC : Reduces solvent use and analysis time while maintaining resolution for routine quality control .
Advanced Research Questions
Q. How can metabolomics resolve contradictions in this compound bioactivity studies?
- Approach :
- Data Collection : Combine LC-MS or GC-MS with pharmacological assays (e.g., anti-proliferative IC50 values on cancer cell lines) to correlate specific ganoderic acids (e.g., this compound X) with activity .
- Multivariate Analysis : Apply PCA to identify variance drivers (e.g., this compound A dominates anti-cancer activity) and HCA to cluster samples by bioactivity profiles .
- Case Study : Zhang et al. (2024) linked this compound A and 12-acetoxythis compound F to apoptosis via PCA of HPLC-MS data and HeLa cell assays, resolving discrepancies in prior studies .
Q. What experimental designs optimize structure-activity relationship (SAR) studies of ganoderic acids?
- Strategies :
- Functional Group Modification : Synthesize derivatives (e.g., acetylated or methylated forms) to test the role of hydroxyl or carboxyl groups in bioactivity. For example, this compound T-Q’s microtubule polymerization activity is linked to its C-3 ketone group .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions between ganoderic acids (e.g., this compound K) and targets like ACE or topoisomerase II .
- Synergy Testing : Design co-treatment experiments (e.g., this compound X with cisplatin) to assess additive or antagonistic effects using Chou-Talalay combination indices .
Q. How do cultivation conditions affect this compound variability in Ganoderma lucidum?
- Experimental Framework :
- Controlled Variables : Test substrate composition (e.g., sawdust vs. rice bran), light exposure, and harvest time.
- Metabolite Profiling : Use GC-MS to quantify sterols and triterpenoids. Sterol-to-triterpenoid ratios inversely correlate with this compound yield under high-nitrogen conditions .
- Statistical Validation : Apply PLS-DA to differentiate cultivation batches and identify optimal growth parameters .
Data Analysis and Interpretation
Q. Which statistical methods address variability in this compound pharmacological data?
- Tools :
- Cluster Analysis (CA) : Groups ganoderic acids by bioactivity patterns (e.g., apoptosis-inducing vs. anti-inflammatory clusters) .
- SIMCA : Classifies samples by species or origin using sterol chromatograms, reducing false positives in ecological studies .
- Error Mitigation : Report relative standard deviations (RSD) for triplicate assays and use ANOVA to confirm significance (e.g., p < 0.05 for anti-proliferative effects) .
Q. How to standardize this compound extraction protocols for reproducibility?
- Guidelines :
- Solvent Selection : Methanol extracts yield 20–30% more ganoderic acids than ethanol but require longer evaporation times .
- Validation Metrics : Include recovery rates (≥85% for spiked this compound A) and inter-day precision (RSD ≤ 5%) in method validation .
- Cross-Lab Calibration : Share reference samples (e.g., NIST-certified Ganoderma extracts) to harmonize LC-MS retention times and quantification .
Tables for Key Methodological Comparisons
| Analytical Technique | Applications | Limitations | Reference |
|---|---|---|---|
| LC-MS | Quantification of this compound A, C2, D | High solvent use; long run times | |
| GC-MS | Sterol analysis; species differentiation | Requires derivatization for non-volatiles | |
| HPTLC | Rapid purity checks; low-cost screening | Lower resolution for complex mixtures |
Ethical and Reporting Standards
- Data Transparency : Raw HPLC/MS datasets should be deposited in repositories like MetaboLights .
- Conflict Mitigation : Disclose funding sources (e.g., herbal supplement companies) to address potential bias in bioactivity claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
